2-Amino-6-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKKLCLIASEVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588414 | |
| Record name | 2-Amino-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-31-0 | |
| Record name | 2-Amino-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Amino-6-methylbenzamide from 2-nitro-6-methylbenzonitrile: A Technical Guide
This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 2-Amino-6-methylbenzamide, a key intermediate in pharmaceutical and materials science research. The synthesis commences from 2-nitro-6-methylbenzonitrile and proceeds through a two-step pathway involving selective reduction of the nitro group followed by controlled hydrolysis of the nitrile functionality. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols and a summary of relevant chemical data.
Synthetic Pathway Overview
The conversion of 2-nitro-6-methylbenzonitrile to this compound is most effectively achieved via a two-step sequence. This approach allows for high selectivity and control over each transformation, minimizing the formation of undesirable byproducts.
-
Step 1: Selective Reduction of the Nitro Group. The aromatic nitro group is selectively reduced to a primary amine in the presence of the nitrile moiety. This chemoselectivity is critical and can be achieved using reagents known for their mildness and specificity.
-
Step 2: Controlled Hydrolysis of the Nitrile Group. The resulting 2-amino-6-methylbenzonitrile is then subjected to controlled hydrolysis to convert the nitrile group into a primary amide, yielding the final product.
The overall transformation is depicted below:
Data Summary of Key Transformations
The following table summarizes the reaction conditions and expected outcomes for the key steps in the synthesis. The data is compiled from established methods for analogous transformations.
| Step | Transformation | Reagent(s) | Solvent(s) | Temperature | Time | Reported Yield Range | Reference(s) |
| 1 | Nitro to Amine | SnCl₂·2H₂O | Ethanol | 30 °C | 2 h | 39-98% (for various aryl nitro compounds) | [1] |
| 1 | Nitro to Amine | Fe powder | Acetic Acid, Ethanol, H₂O | 30 °C | 1 h | High (unspecified quantitative range) | [1] |
| 2 | Nitrile to Amide | NaOH | Methanol, Dioxane | Reflux | 4-5 h | Selective conversion (quantitative yield not specified) | [2][3] |
Detailed Experimental Protocols
Step 1: Synthesis of 2-amino-6-methylbenzonitrile via Selective Nitro Reduction
This procedure details the reduction of the aromatic nitro group using stannous chloride dihydrate (SnCl₂·2H₂O), a reagent known for its high chemoselectivity in the presence of nitrile groups.[1]
Materials:
-
2-nitro-6-methylbenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
2 M Potassium hydroxide (KOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Ultrasonic bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2-nitro-6-methylbenzonitrile (1.0 eq) in ethanol (approx. 5 mL per mmol of substrate).
-
To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 10.0 eq).
-
Place the reaction mixture in an ultrasonic bath and irradiate at 30 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-2 hours).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the crude residue between ethyl acetate and a 2 M KOH solution to dissolve tin salts and neutralize any acid.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 2-amino-6-methylbenzonitrile.
-
The product can be further purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound via Selective Nitrile Hydrolysis
This protocol employs a mild alkaline hydrolysis method designed to favor the formation of the primary amide over the corresponding carboxylic acid.[2][3]
Materials:
-
2-amino-6-methylbenzonitrile
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dioxane
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask with reflux condenser
Procedure:
-
Prepare a 1:9 (v/v) solution of methanol and dioxane.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylbenzonitrile (1.0 eq) in the methanol/dioxane solvent mixture.
-
Add powdered sodium hydroxide (NaOH, approx. 2.0-3.0 eq).
-
Heat the mixture to reflux and maintain for 4-5 hours. The electron-donating amino group may slow the reaction compared to unsubstituted benzonitriles.[2]
-
Monitor the reaction by TLC for the disappearance of the starting nitrile.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with dilute HCl or by pouring it into a buffered aqueous solution (e.g., ammonium chloride).
-
Extract the product into a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting solid, this compound, can be purified by recrystallization.
Conclusion
The synthesis of this compound from 2-nitro-6-methylbenzonitrile is reliably performed in a two-step process. The key to a successful synthesis lies in the chemoselective reduction of the nitro group without affecting the nitrile, for which reagents like stannous chloride are highly effective. Subsequent controlled hydrolysis under mild alkaline conditions allows for the selective conversion of the nitrile to the desired primary amide. The protocols provided herein offer a clear and reproducible pathway for obtaining this valuable chemical intermediate for further application in research and development.
References
Spectroscopic Profile of 2-Amino-6-methylbenzamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-methylbenzamide, catering to researchers, scientists, and professionals in drug development. The document outlines predicted and observed spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
The expected chemical shifts (δ) in a typical deuterated solvent like DMSO-d₆ are summarized below. These values are estimated based on the known spectra of related benzamides and the electronic effects of the amino and methyl substituents on the aromatic ring.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (H3, H4, H5) | 6.5 - 7.5 | Multiplet |
| Amide NH₂ | 7.0 - 8.0 | Broad Singlet |
| Amino NH₂ | 4.5 - 5.5 | Broad Singlet |
| Methyl CH₃ | 2.2 - 2.5 | Singlet |
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms of this compound are presented in the following table. These estimations are based on additive rules and comparison with analogous structures.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 168 - 172 |
| Aromatic C-NH₂ | 145 - 150 |
| Aromatic C-CH₃ | 135 - 140 |
| Aromatic C-CONH₂ | 130 - 135 |
| Aromatic CH | 110 - 130 |
| Methyl CH₃ | 18 - 22 |
Infrared (IR) Spectroscopy
An experimental Fourier-Transform Infrared (FTIR) spectrum for this compound is available on SpectraBase, obtained using the KBr-Pellet technique.[1] The characteristic absorption bands expected for the functional groups present in the molecule are detailed below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H (Amide) | 3400 - 3100 | Strong, Broad | Stretch |
| N-H (Amine) | 3500 - 3300 | Medium | Stretch |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretch |
| C=O (Amide I) | 1680 - 1630 | Strong | Stretch |
| N-H (Amide II) | 1650 - 1580 | Medium | Bend |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Stretch |
| C-N | 1400 - 1200 | Medium | Stretch |
Mass Spectrometry (MS)
Experimentally determined mass spectrometry data for this compound is not widely published. However, predicted data for collision cross-sections of various adducts are available and provide valuable information for mass spectrometric identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 151.08660 | 130.4 |
| [M+Na]⁺ | 173.06854 | 138.4 |
| [M-H]⁻ | 149.07204 | 133.8 |
| [M+NH₄]⁺ | 168.11314 | 150.9 |
| [M+K]⁺ | 189.04248 | 136.4 |
| [M+H-H₂O]⁺ | 133.07658 | 124.7 |
| [M+HCOO]⁻ | 195.07752 | 155.5 |
| [M+CH₃COO]⁻ | 209.09317 | 181.1 |
| [M+Na-2H]⁻ | 171.05399 | 134.8 |
| [M]⁺ | 150.07877 | 127.2 |
| [M]⁻ | 150.07987 | 127.2 |
The expected molecular ion peak [M]⁺ would be observed at an m/z of approximately 150.0793, corresponding to the molecular formula C₈H₁₀N₂O.
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data presented in this guide.
NMR Spectroscopy
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.
-
If required for precise chemical shift calibration, add an appropriate internal standard (e.g., Tetramethylsilane - TMS).
Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the data.
IR Spectroscopy (KBr Pellet Method)
-
Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the fine, homogenous powder into a pellet-forming die.
-
Apply high pressure (typically several tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Preparation for Electrospray Ionization (ESI):
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Dilute this stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the mass spectrometer's mobile phase.
-
Ensure the final solution is free of any particulate matter by filtration if necessary.
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer's ion source, typically via direct infusion or coupled with a liquid chromatography system.
-
Select the appropriate ionization mode (e.g., positive or negative electrospray ionization).
-
Set the mass analyzer to scan over a relevant m/z range to detect the molecular ion and potential fragment ions.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and inducing fragmentation.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Physical and chemical properties of 2-Amino-6-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-6-methylbenzamide. Due to the limited availability of specific experimental data for this compound in published literature, this guide also includes generalized, yet detailed, experimental protocols and workflows commonly employed for the synthesis and analysis of substituted benzamides. These methodologies are presented to offer a practical framework for researchers working with this and structurally related molecules.
Core Physical and Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1885-31-0 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Canonical SMILES | CC1=C(C(=CC=C1)N)C(=O)N |
| InChI | InChI=1S/C8H10N2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |
| InChIKey | IYKKLCLIASEVDG-UHFFFAOYSA-N |
| Predicted XLogP3 | 0.9 |
| Appearance | Solid (form may vary) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Spectroscopic Data
While comprehensive spectral analyses are not widely published, foundational spectral data can be obtained for analytical purposes.
| Spectroscopic Data | Description |
| Infrared (IR) Spectrum | An FTIR spectrum is available, which would show characteristic peaks for the amino (-NH₂) and amide (-CONH₂) functional groups. |
| NMR Spectrum | ¹H and ¹³C NMR data are not readily available in public databases. |
| Mass Spectrum | Mass spectrometry data is not readily available in public databases. |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis and analysis of this compound, based on standard organic chemistry and analytical practices for similar compounds.
Synthesis of this compound
A plausible and common method for the synthesis of a primary benzamide from a nitrile is through hydrolysis. The following protocol outlines this general procedure.
Protocol: Hydrolysis of 2-Amino-6-methylbenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylbenzonitrile in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add an excess of a hydrolyzing agent. For basic hydrolysis, a concentrated aqueous solution of sodium hydroxide or potassium hydroxide is used. For acidic hydrolysis, a concentrated acid like sulfuric acid or hydrochloric acid can be employed.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed.
-
Work-up and Isolation:
-
After cooling to room temperature, if basic hydrolysis was performed, neutralize the mixture with a suitable acid (e.g., HCl) to precipitate the product. If acidic hydrolysis was used, basify the mixture with a suitable base (e.g., NaOH).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Analytical Methodology: HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity and quantifying compounds like this compound.
Protocol: Reversed-Phase HPLC-UV Analysis
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the analyte has maximum absorbance, likely in the UV range (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute the compound, followed by a re-equilibration step. An example gradient is: 0-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to a range of concentrations that bracket the expected sample concentration.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks.
-
For quantification, construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of the unknown sample from this curve.
-
Solubility of 2-Amino-6-methylbenzamide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-6-methylbenzamide, a key chemical intermediate in various synthetic processes, including pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical solubility profile based on the molecule's physicochemical properties. Furthermore, it presents detailed, standardized experimental protocols for the accurate determination of its solubility in common organic solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in the handling, formulation, and development of this compound.
Introduction
This compound is a substituted aromatic amide whose solubility is a critical parameter for its application in organic synthesis, medicinal chemistry, and materials science. Understanding its behavior in various organic solvents is fundamental for process optimization, purification, and the development of formulations with desired bioavailability and efficacy. This guide provides a foundational understanding of its expected solubility and the methodologies to quantify it.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses both polar and non-polar characteristics, which dictate its interaction with different solvents.
-
Polar Moieties: The primary amine (-NH₂) and amide (-CONH₂) groups are capable of forming hydrogen bonds, suggesting favorable interactions with polar protic and aprotic solvents.
-
Non-polar Moiety: The benzene ring and the methyl group (-CH₃) contribute to the molecule's hydrophobicity, indicating potential solubility in non-polar organic solvents.
Based on these structural features, a qualitative solubility profile can be predicted. However, for precise applications, experimental determination is paramount.
Expected Solubility Profile
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | The amine and amide groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble to Freely Soluble | These solvents can act as hydrogen bond acceptors for the amine and amide protons and can effectively solvate the aromatic ring. |
| Non-polar | Toluene, Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in non-polar environments, although the aromatic ring may provide some affinity for toluene. |
| Chlorinated | Dichloromethane, Chloroform | Slightly to Sparingly Soluble | These solvents have intermediate polarity and may offer limited solubility. |
Note: This table presents an expected solubility profile based on chemical principles. Experimental verification is essential for quantitative assessment.
Experimental Protocols for Solubility Determination
Accurate solubility data is obtained through rigorous experimental procedures. The following are standard methods for determining the equilibrium solubility of a solid in a liquid solvent.
Isothermal Saturation (Shake-Flask) Method
This is a widely recognized method for determining thermodynamic equilibrium solubility.
Protocol:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: The container is agitated in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, the suspension is allowed to stand at the same constant temperature to allow the excess solid to sediment. For finer particles, centrifugation at the same temperature is recommended to ensure a clear supernatant.
-
Sampling: A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette.
-
Quantification: The concentration of this compound in the sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a validated spectroscopic method. A calibration curve with standards of known concentrations must be prepared in the same solvent.
-
Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of mg/mL, mol/L, or as a mole fraction.
Caption: Workflow for the Isothermal Shake-Flask Method.
Gravimetric Method
The gravimetric method is another robust technique for determining equilibrium solubility and is particularly useful when a suitable chromophore for spectroscopic analysis is absent.[4]
Protocol:
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the Isothermal Saturation method (Steps 1 & 2).
-
Phase Separation: The undissolved solid is allowed to settle as described above (Step 3 of the Isothermal Saturation method).
-
Sampling: A known mass or volume of the clear supernatant is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is removed from the sample under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the solute, until a constant weight is achieved.
-
Mass Determination: The container with the dried solute is weighed again. The mass of the dissolved this compound is determined by the difference in weight.
-
Calculation of Solubility: The solubility is calculated and can be expressed in various units, such as grams of solute per 100 g of solvent or grams per liter.
Caption: Workflow for the Gravimetric Solubility Determination Method.
Data Presentation
The quantitative results from the experimental protocols should be summarized in a clear and structured format to allow for easy comparison.
Table 2: Illustrative Solubility Data for this compound at 25°C (298.15 K)
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |
| Methanol | 32.04 | Data Point 1 | Data Point 1 | Data Point 1 |
| Ethanol | 46.07 | Data Point 2 | Data Point 2 | Data Point 2 |
| Acetone | 58.08 | Data Point 3 | Data Point 3 | Data Point 3 |
| Acetonitrile | 41.05 | Data Point 4 | Data Point 4 | Data Point 4 |
| Toluene | 92.14 | Data Point 5 | Data Point 5 | Data Point 5 |
| Dichloromethane | 84.93 | Data Point 6 | Data Point 6 | Data Point 6 |
Disclaimer: The data points in this table are for illustrative purposes only to demonstrate the recommended format for data presentation. Actual values must be determined experimentally.
Conclusion
References
An In-depth Technical Guide on the Stability and Reactivity of 2-Amino-6-methylbenzamide under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated stability and reactivity of 2-Amino-6-methylbenzamide under acidic conditions. Due to the limited availability of specific literature for this compound, this guide is based on established principles of organic chemistry, particularly the acid-catalyzed hydrolysis of benzamides, and draws upon methodologies from forced degradation studies of structurally related pharmaceutical compounds.[1][2][3][4][5][6]
Core Concepts: Stability and Reactivity Profile
This compound, as a substituted benzamide, is expected to undergo hydrolysis under acidic conditions. The primary degradation pathway involves the cleavage of the amide bond to yield 2-amino-6-methylbenzoic acid and an ammonium ion.[4][6] The rate of this hydrolysis is dependent on factors such as the concentration of the acid, temperature, and the specific pH of the solution.[5]
The mechanism for the acid-catalyzed hydrolysis of amides typically begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[4] This is followed by a nucleophilic attack by a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][4] Subsequent proton transfers and the elimination of ammonia (which is protonated to the ammonium ion under acidic conditions) result in the formation of the corresponding carboxylic acid.[4][6]
Proposed Acid-Catalyzed Degradation Pathway
The anticipated degradation pathway for this compound in an acidic medium is outlined below. The reaction proceeds via a nucleophilic acyl substitution mechanism, which is a common pathway for the hydrolysis of amides.[6]
Caption: Proposed acid-catalyzed hydrolysis of this compound.
Experimental Protocol: Forced Degradation Study
This section details a representative protocol for conducting a forced degradation study of this compound under acidic conditions, in line with ICH guidelines.[5][7][8]
3.1. Materials and Reagents
-
This compound (reference standard)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase pH adjustment)[9]
-
2-Amino-6-methylbenzoic acid (for degradation product identification)[10][11][12]
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Analytical balance
-
Water bath or oven for temperature control
-
Volumetric flasks and pipettes
3.3. Preparation of Solutions
-
Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid in water.
-
Neutralizing Solution: Prepare a 0.1 M solution of sodium hydroxide in water.
3.4. Stress Conditions
-
To a volumetric flask, add a known volume of the this compound stock solution and dilute with the 0.1 M HCl solution to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C) in a water bath or oven.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent volume of 0.1 M NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
3.5. HPLC Analysis
-
Mobile Phase: A gradient mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water, pH adjusted to ~3) and an organic solvent (e.g., acetonitrile).[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
3.6. Analysis of Degradation Products
The primary degradation product, 2-amino-6-methylbenzoic acid, can be identified by comparing its retention time with that of a pure reference standard. Further characterization can be performed using LC-MS to confirm the mass of the degradation products. The formation of the ammonium ion can be detected using specific ion chromatography or colorimetric assay kits.[13][14][15][16]
Data Presentation
The quantitative data obtained from the forced degradation study can be summarized in a table to facilitate comparison and analysis. The percentage of degradation is calculated based on the decrease in the peak area of the parent compound over time.
| Time (hours) | Retention Time of this compound (min) | Peak Area of this compound | % Degradation | Retention Time of 2-Amino-6-methylbenzoic Acid (min) | Peak Area of 2-Amino-6-methylbenzoic Acid |
| 0 | 5.2 | 1,200,000 | 0.0 | - | 0 |
| 2 | 5.2 | 1,140,000 | 5.0 | 3.8 | 58,000 |
| 4 | 5.2 | 1,085,000 | 9.6 | 3.8 | 110,000 |
| 8 | 5.2 | 996,000 | 17.0 | 3.8 | 195,000 |
| 12 | 5.2 | 912,000 | 24.0 | 3.8 | 275,000 |
| 24 | 5.2 | 756,000 | 37.0 | 3.8 | 420,000 |
Visualization of Experimental Workflow
The workflow for the forced degradation study can be visualized to provide a clear and concise overview of the experimental process.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Benzamide hydrolysis in strong acids : The last word | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-6-methylbenzoic Acid | CymitQuimica [cymitquimica.com]
- 11. 2-Amino-6-methylbenzoic acid | 4389-50-8 [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. イオンクロマトグラフィーによるアンモニア分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. m-hikari.com [m-hikari.com]
- 16. cellbiolabs.com [cellbiolabs.com]
The Rising Therapeutic Potential of 2-Amino-6-methylbenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-methylbenzamide scaffold is emerging as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of this versatile chemical core. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts in this area.
Anticancer Activity
Derivatives of the 2-aminobenzamide core have shown significant promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The introduction of different substituents on this scaffold allows for the fine-tuning of their activity and selectivity.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected 2-aminobenzamide and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | 4-Methylbenzamide containing 2,6-dichloropurine | K562 (Leukemia) | 2.27 | [1] |
| HL-60 (Leukemia) | 1.42 | [1] | ||
| OKP-GS (Renal Carcinoma) | 4.56 | [1] | ||
| Compound 10 | 4-Methylbenzamide containing 2,6-dichloropurine | K562 (Leukemia) | 2.53 | [1] |
| HL-60 (Leukemia) | 1.52 | [1] | ||
| OKP-GS (Renal Carcinoma) | 24.77 | [1] | ||
| Compound 22 | 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide | HCT-116 (Colon) | 7-11 | [2] |
| MCF-7 (Breast) | 15-24 | [2] | ||
| HeLa (Cervical) | 11-18 | [2] | ||
| Compound 46 | 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide | HCT-116 (Colon) | 7-11 | [2] |
| MCF-7 (Breast) | 15-24 | [2] | ||
| HeLa (Cervical) | 11-18 | [2] | ||
| C1 | di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) | A549 (Lung) | 3.93 | [3] |
| A549cisR (Cisplatin-resistant Lung) | - | [3] | ||
| C2 | 5-chloro-2-N-(2-quinolylmethylene)aminophenoxide-Zn(II)-chloride/pyridine | A549 (Lung) | 18.26 | [3] |
| C3 | 5-chloro-2-N-(2-quinolylmethylene)aminophenoxide-Mn(II)-chloride/dihydrate | A549 (Lung) | 33.61 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration. Cisplatin is often used as a positive control.[4]
Antimicrobial Activity
2-Aminobenzamide derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The following table presents the antimicrobial activity of selected 2-aminobenzamide derivatives, indicating the diameter of the zone of inhibition and the Minimum Inhibitory Concentration (MIC).
| Compound ID | Derivative Class | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 5 | 2-Amino-N-(4-methoxyphenyl)benzamide | Aspergillus fumigatus | - | - | [5] |
| Saccharomyces cerevisiae | - | - | [5] | ||
| Benzamide 8i | Substituted Benzamide | Gram-positive bacteria | - | - | [6] |
| Gram-negative bacteria | - | - | [6] | ||
| Benzamide 9 | Substituted Benzamide | Gram-positive bacteria | - | - | [6] |
| Gram-negative bacteria | - | - | [6] |
Note: Specific quantitative data for inhibition zones and MIC values for some compounds were not available in the cited abstracts. Compound 5 was noted as the most active, with excellent antifungal activity against Aspergillus fumigatus, more potent than the standard Clotrimazole.[5][7]
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Activity
The antibacterial activity of the synthesized compounds can be determined using the agar well diffusion method.
Methodology:
-
Preparation of Media: Nutrient agar is prepared and sterilized.
-
Inoculation: The sterile agar is poured into petri dishes and allowed to solidify. A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli) is uniformly spread over the surface of the agar.
-
Well Preparation: Wells of a standard diameter (e.g., 6 mm) are punched into the agar.
-
Compound Application: A specific concentration of the test compound (e.g., 5 mg/mL in DMSO) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics are used as positive controls.
Anti-inflammatory Activity
The anti-inflammatory properties of benzamide derivatives are linked to their ability to modulate key inflammatory pathways, such as the inhibition of the transcription factor NF-κB.
Mechanism of Action: Inhibition of NF-κB Signaling
Studies have suggested that certain benzamides can inhibit the production of pro-inflammatory cytokines like TNF-α by suppressing the NF-κB signaling pathway.[8] This inhibition at the gene transcription level is a primary mechanism for their anti-inflammatory and potential antitumor effects.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular structure of 2-Amino-6-methylbenzamide
A note on the requested compound: Initial searches for "2-Amino-6-methylbenzamide" did not yield sufficient data for a comprehensive technical guide. Therefore, this document focuses on the closely related and well-documented compound, 2-Amino-N-methylbenzamide (CAS RN: 4141-08-6) . The structural difference lies in the position of the methyl group; in the title compound, it is attached to the amide nitrogen rather than the benzene ring. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical properties, synthesis, and potential biological relevance.
Chemical Identity and Molecular Structure
2-Amino-N-methylbenzamide is an organic compound featuring a benzamide core with an amino group at the 2-position and a methyl group attached to the amide nitrogen.
CAS Number: 4141-08-6
Molecular Formula: C₈H₁₀N₂O
Molecular Weight: 150.18 g/mol
IUPAC Name: 2-amino-N-methylbenzamide
Synonyms: N-Methyl-2-aminobenzamide, N-Methylanthranilamide
Molecular Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Amino-N-methylbenzamide.
| Property | Value | Source |
| Melting Point | 75 °C | --INVALID-LINK--[1] |
| Boiling Point | 346.7 ± 25.0 °C at 760 mmHg | --INVALID-LINK--[1] |
| Density | 1.1 ± 0.1 g/cm³ | --INVALID-LINK--[1] |
| Flash Point | 163.5 ± 23.2 °C | --INVALID-LINK--[1] |
| pKa | Not available | |
| LogP | 0.62 | --INVALID-LINK--[1] |
| Solubility | Soluble in many organic solvents, slightly soluble in water. | |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
A common and efficient method for the synthesis of 2-Amino-N-methylbenzamide involves the reaction of isatoic anhydride with methylamine. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation.
3.1. Synthesis from Isatoic Anhydride and Methylamine
This protocol is adapted from established procedures for the synthesis of 2-aminobenzamide derivatives.[2][3]
Materials:
-
Isatoic anhydride
-
Methylamine solution (e.g., 40% in water or as a solution in an organic solvent)
-
Dimethylformamide (DMF) or other suitable solvent (e.g., ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as DMF.
-
Slowly add the methylamine solution (1 to 1.2 equivalents) to the stirred solution of isatoic anhydride.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
3.2. Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-Amino-N-methylbenzamide.
Biological Activity and Potential Applications in Drug Development
While 2-Amino-N-methylbenzamide itself is primarily documented as a plant safening agent and a chemical intermediate, the 2-aminobenzamide scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a range of therapeutic applications.
4.1. Antimicrobial Activity Several studies have reported the synthesis of 2-aminobenzamide derivatives and their evaluation as antimicrobial agents. Some of these compounds have shown moderate to good activity against various bacterial and fungal strains.[2][4] The mechanism of action is likely dependent on the specific substitutions on the 2-aminobenzamide core.
4.2. Histone Deacetylase (HDAC) Inhibition The 2-aminobenzamide moiety is a known zinc-binding group and has been incorporated into the design of histone deacetylase (HDAC) inhibitors.[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers and other diseases.
Certain 2-aminobenzamide derivatives have demonstrated potent and selective inhibition of specific HDAC isoforms, particularly class I HDACs.[7] This has led to their investigation as potential anticancer agents. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes that have been silenced, thereby inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
4.3. Potential Signaling Pathway: HDAC Inhibition The following diagram illustrates a simplified representation of the role of HDACs in gene silencing and how 2-aminobenzamide-based HDAC inhibitors can counteract this process.
Caption: Simplified pathway of HDAC-mediated gene silencing and its inhibition.
Summary and Future Perspectives
2-Amino-N-methylbenzamide is a readily accessible compound with a straightforward synthesis. While its direct applications in drug development are not extensively reported, the 2-aminobenzamide scaffold it represents is a validated pharmacophore in medicinal chemistry. The proven utility of this chemical class as HDAC inhibitors highlights its potential for the development of novel therapeutics, particularly in oncology. Further derivatization of 2-Amino-N-methylbenzamide could lead to the discovery of new compounds with potent and selective biological activities. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related compounds in drug discovery and development.
References
- 1. 2-Amino-N-methylbenzamide | CAS#:4141-08-6 | Chemsrc [chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Reaction Mechanism of 2-Amino-6-methylbenzamide with Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reaction mechanism between 2-Amino-6-methylbenzamide and various aldehydes. This reaction is of significant interest in medicinal chemistry and drug development due to its role in the synthesis of quinazolinone derivatives, a class of compounds known for their diverse biological activities. This document outlines the core reaction pathway, discusses the influence of the key methyl substituent, presents generalized experimental protocols, and provides quantitative data based on analogous reactions.
Core Reaction Mechanism: Synthesis of 8-Methyl-quinazolinones
The reaction of this compound with aldehydes proceeds primarily through a cyclocondensation reaction to yield 2,3-dihydro-8-methylquinazolin-4(1H)-ones, which can be subsequently oxidized to the corresponding 8-methylquinazolin-4(3H)-ones. The fundamental mechanism can be broken down into two key steps:
-
Schiff Base Formation: The initial step involves the nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of the aldehyde. This is typically an acid-catalyzed process where protonation of the aldehyde's carbonyl oxygen enhances its electrophilicity. Following the nucleophilic addition, a molecule of water is eliminated to form a Schiff base (or imine) intermediate.
-
Intramolecular Cyclization: The newly formed imine then undergoes an intramolecular cyclization. The amide nitrogen atom acts as a nucleophile, attacking the imine carbon. This ring-closing step leads to the formation of the dihydroquinazolinone ring system.
Subsequent oxidation or dehydrogenation of the dihydroquinazolinone intermediate can lead to the formation of the more stable aromatic quinazolinone ring. Various oxidizing agents or catalytic systems can be employed for this purpose.
The Influence of the 6-Methyl Group
The presence of the methyl group at the 6-position of the 2-aminobenzamide ring is expected to influence the reaction in several ways:
-
Steric Effects: The ortho-methyl group can introduce steric hindrance, potentially affecting the rate of the initial nucleophilic attack of the amino group on the aldehyde. This steric crowding might be more pronounced with bulkier aldehydes.
-
Electronic Effects: The methyl group is a weak electron-donating group. This electronic effect can slightly increase the nucleophilicity of the aromatic amino group, potentially accelerating the initial condensation step.
-
Product Structure: The methyl group will be located at the 8-position in the resulting quinazolinone or dihydroquinazolinone product, leading to the formation of 8-methyl substituted derivatives.
Generalized Quantitative Data
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TsOH | Toluene | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | p-TsOH | Toluene | 5 | 92 |
| 3 | 4-Methoxybenzaldehyde | p-TsOH | Toluene | 7 | 88 |
| 4 | 4-Nitrobenzaldehyde | p-TsOH | Toluene | 4 | 95 |
| 5 | 2-Naphthaldehyde | p-TsOH | Toluene | 8 | 82 |
| 6 | Furfural | p-TsOH | Toluene | 6 | 78 |
Note: This data is representative of similar reactions and may not directly reflect the outcomes with this compound.
Generalized Experimental Protocol
The following is a generalized experimental protocol for the synthesis of 2-aryl-8-methyl-2,3-dihydroquinazolin-4(1H)-ones, adapted from procedures for similar 2-aminobenzamides.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 mmol) in toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aldehyde (1.1 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-8 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-aryl-8-methyl-2,3-dihydroquinazolin-4(1H)-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizing the Reaction Pathway and Workflow
The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.
Caption: General reaction mechanism for the formation of 8-methylquinazolinones.
Caption: A typical experimental workflow for the synthesis.
This guide provides a foundational understanding of the reaction between this compound and aldehydes. Further research is warranted to elucidate the specific kinetics and substrate scope for this particular starting material, which will be valuable for the targeted design and synthesis of novel quinazolinone-based therapeutic agents.
Synthesis of 2-Amino-N-methylbenzamide from Isatoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-amino-N-methylbenzamide from isatoic anhydride. The document details the underlying chemical reaction, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
The synthesis of 2-amino-N-methylbenzamide from isatoic anhydride is a common and efficient method for producing this versatile intermediate. 2-amino-N-methylbenzamide serves as a key building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. The reaction proceeds via the nucleophilic attack of methylamine on the carbonyl group of isatoic anhydride, leading to the opening of the anhydride ring and subsequent formation of the desired benzamide with the liberation of carbon dioxide.
Reaction Mechanism and Experimental Workflow
The reaction involves the nucleophilic acyl substitution of methylamine on isatoic anhydride. The primary amine attacks one of the carbonyl groups of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the opening of the anhydride ring to form a carbamic acid derivative, which subsequently decarboxylates to yield 2-amino-N-methylbenzamide.
The general workflow for this synthesis involves dissolving isatoic anhydride in a suitable solvent, followed by the addition of a methylamine solution. The reaction is typically stirred for a period at a controlled temperature. Upon completion, the product is isolated and purified through standard laboratory techniques such as extraction, filtration, and recrystallization.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of 2-amino-N-methylbenzamide and related compounds.
| Reactant 1 (Isatoic Anhydride) | Reactant 2 (Amine) | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| 1.0 eq | Methylamine (aq. solution) | Solvent A | - | 10-50 °C | High | - | [1] |
| 5.95 mmol | Benzylamine (5.95 mmol) | DMF | 3 h | 50 °C | 82 | 125-126 | [2] |
| 10.1 g (57.2 mmol) | Methylamine (120 mmol) | THF | 2 h | - | 56 | 122-123 | [3] |
Note: Data for 2-amino-N,5-dimethylbenzamide (from 5-methyl isatoic anhydride) and 2-amino-N-benzylbenzamide are included for comparative purposes.
Detailed Experimental Protocols
This section provides a composite experimental protocol based on literature procedures for the synthesis of 2-amino-N-methylbenzamide.
Protocol 1: Synthesis in Tetrahydrofuran (THF)
This protocol is adapted from the synthesis of a similar compound, 2-amino-N,5-dimethylbenzamide[3].
-
Materials:
-
Isatoic anhydride
-
Methylamine solution (e.g., 40% in water or a solution in THF)
-
Tetrahydrofuran (THF)
-
Benzene (for azeotropic removal of water, if using aqueous methylamine)
-
Diethyl ether (for trituration)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve isatoic anhydride in THF.
-
To this solution, add the methylamine solution dropwise. An excess of methylamine (approximately 2 equivalents) is typically used.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure (in vacuo).
-
If an aqueous solution of methylamine was used, azeotrope the residue with benzene to remove any residual water.
-
Triturate the resulting solid with diethyl ether. Repeat the trituration process to ensure the removal of impurities.
-
Collect the solid product by filtration and dry it under vacuum.
-
Protocol 2: One-Pot Synthesis
This protocol is based on a patented method for the synthesis of a related compound[1].
-
Materials:
-
Isatoic anhydride
-
Methylamine solution
-
An appropriate solvent (Solvent A, e.g., a non-polar organic solvent)
-
Water
-
-
Procedure:
-
Add isatoic anhydride to the chosen solvent (Solvent A) in a reaction vessel.
-
Control the reaction temperature to between 10-50 °C (optimally 30 °C).
-
Add the methylamine solution dropwise to the reaction mixture.
-
Upon completion of the reaction, add water and stir the mixture.
-
Allow the layers to separate and extract the organic phase containing the 2-amino-N-methylbenzamide product.
-
The organic phase can then be used directly in subsequent reaction steps or the product can be isolated by removing the solvent.
-
Characterization Data
The final product, 2-amino-N-methylbenzamide, can be characterized using various analytical techniques.
-
Appearance: Typically a solid.
-
Spectroscopic Data:
-
¹H-NMR: Expected signals would include those for the aromatic protons, the amine protons, and the N-methyl protons.
-
¹³C-NMR: Signals corresponding to the aromatic carbons, the amide carbonyl carbon, and the N-methyl carbon would be observed.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine and the amide, C=O stretching of the amide, and aromatic C-H and C=C bonds would be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.
-
Safety and Handling
-
Isatoic anhydride can be an irritant.
-
Methylamine is a flammable and corrosive gas or liquid.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
All procedures should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of 2-amino-N-methylbenzamide from isatoic anhydride is a straightforward and well-established reaction. By following the protocols outlined in this guide and considering the provided quantitative data, researchers can efficiently produce this valuable chemical intermediate for a wide range of applications in drug discovery and development. Further optimization of reaction conditions may be necessary depending on the scale and desired purity of the final product.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolinones from 2-Amino-6-methylbenzamide and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-methyl-substituted 2,3-dihydroquinazolin-4(1H)-ones and their subsequent oxidation to quinazolin-4(3H)-ones, valuable scaffolds in drug discovery. The protocols offer both a green, catalyst-free approach and an acid-catalyzed method, allowing for flexibility based on substrate reactivity and desired reaction conditions.
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The synthesis of diverse quinazolinone libraries is, therefore, of significant interest in medicinal chemistry and drug development.
This document outlines the synthesis of quinazolinones starting from 2-amino-6-methylbenzamide and various aldehydes. The presence of the methyl group at the 6-position can influence the biological activity and pharmacokinetic properties of the final compounds. The primary reaction involves the condensation of this compound with an aldehyde to form a 2,3-dihydroquinazolin-4(1H)-one intermediate. This intermediate can then be oxidized to the corresponding quinazolin-4(3H)-one.
Data Presentation
The following table summarizes typical yields for the synthesis of various 6-methyl-2-substituted-2,3-dihydroquinazolin-4(1H)-ones using the p-toluenesulfonic acid (p-TSA) catalyzed protocol. Reaction times and yields can vary depending on the specific aldehyde and reaction scale.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 6-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-methyl-2,3-dihydroquinazolin-4(1H)-one | 5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-methyl-2,3-dihydroquinazolin-4(1H)-one | 4 | 90 |
| 4 | 4-Nitrobenzaldehyde | 6-Methyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 6 | 88 |
| 5 | 2-Naphthaldehyde | 6-Methyl-2-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 5 | 85 |
| 6 | Cinnamaldehyde | 6-Methyl-2-styryl-2,3-dihydroquinazolin-4(1H)-one | 6 | 82 |
Experimental Protocols
Two primary methods for the synthesis of 6-methyl-2,3-dihydroquinazolin-4(1H)-ones are presented below, followed by a general protocol for oxidation to the corresponding quinazolin-4(3H)-one.
Protocol 1: Catalyst-Free Synthesis in Water
This environmentally benign method utilizes water as the solvent and avoids the need for a catalyst, making it a green and cost-effective option.[1][2]
Materials:
-
This compound
-
Substituted aldehyde
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the desired aldehyde (1.1 mmol).
-
Add 10 mL of deionized water to the flask.
-
The mixture is stirred and heated to reflux (100 °C) for the time indicated by TLC monitoring (typically 4-8 hours).
-
Upon completion of the reaction (as monitored by TLC), the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
The crude product is washed with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
The product is dried under vacuum to yield the pure 6-methyl-2-substituted-2,3-dihydroquinazolin-4(1H)-one.
Protocol 2: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis
This method employs a catalytic amount of p-toluenesulfonic acid to promote the cyclocondensation, which can be beneficial for less reactive aldehydes.[3][4][5]
Materials:
-
This compound
-
Substituted aldehyde
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Ethanol or Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for reaction and work-up
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted aldehyde (1.1 mmol) in 15 mL of ethanol or toluene.
-
Add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%) to the solution.
-
The reaction mixture is stirred and heated to reflux for the time determined by TLC analysis (typically 2-6 hours).
-
After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate (20 mL) and washed with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 3: Oxidation of 2,3-Dihydroquinazolin-4(1H)-ones to Quinazolin-4(3H)-ones
This protocol describes the dehydrogenation of the dihydro-intermediate to the aromatic quinazolinone.
Materials:
-
6-Methyl-2-substituted-2,3-dihydroquinazolin-4(1H)-one
-
Potassium permanganate (KMnO₄) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Acetone or Dioxane
-
Standard glassware for reaction and work-up
Procedure using KMnO₄:
-
Dissolve the 6-methyl-2-substituted-2,3-dihydroquinazolin-4(1H)-one (1.0 mmol) in acetone (15 mL).
-
Slowly add a solution of potassium permanganate (1.2 mmol) in acetone (10 mL) to the reaction mixture at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture to remove manganese dioxide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for quinazolinones.
Caption: Potential anticancer signaling pathways.
References
- 1. Oxidant- and metal-free synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes via acid-promoted cyclocondensation and elimination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-6-methylbenzamide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methylbenzamide is a versatile and highly valuable starting material in the synthesis of a wide array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic amino group and a carboxamide moiety ortho to a directing methyl group, allows for a variety of cyclization reactions. The resulting heterocyclic scaffolds, particularly quinazolinones and related fused pyrimidines, are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this compound.
Synthesis of 8-Methyl-quinazolin-4(3H)-ones
One of the most prominent applications of this compound is in the synthesis of 8-methyl-substituted quinazolin-4(3H)-ones. These reactions typically proceed via a condensation reaction with a one-carbon (C1) or multi-carbon building block, followed by cyclization.
Reaction with Aldehydes
A common and straightforward method involves the reaction of this compound with various aldehydes. This reaction can be promoted by an acid catalyst and often involves an oxidative step to yield the aromatic quinazolinone ring system.
Table 1: Synthesis of 2-Aryl-8-methyl-quinazolin-4(3H)-ones via Aldehyde Condensation
| Entry | Aldehyde | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TsOH | PIDA | Acetonitrile | 80 | 12 | 85 |
| 2 | 4-Chlorobenzaldehyde | p-TsOH | PIDA | Acetonitrile | 80 | 12 | 88 |
| 3 | 4-Methoxybenzaldehyde | p-TsOH | PIDA | Acetonitrile | 80 | 14 | 82 |
| 4 | 2-Naphthaldehyde | p-TsOH | PIDA | Acetonitrile | 80 | 16 | 79 |
Note: Data is representative of typical yields for this class of reaction.
Experimental Protocol: Synthesis of 2-Phenyl-8-methyl-quinazolin-4(3H)-one
Materials:
-
This compound (1.0 mmol, 150.2 mg)
-
Benzaldehyde (1.1 mmol, 116.7 mg, 0.11 mL)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 17.2 mg)
-
Phenyliodine(III) diacetate (PIDA) (1.2 mmol, 386.4 mg)
-
Acetonitrile (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add this compound, benzaldehyde, and p-toluenesulfonic acid in acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenyliodine(III) diacetate (PIDA) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product and purify by recrystallization from ethanol to afford the pure 2-phenyl-8-methyl-quinazolin-4(3H)-one.
Caption: General workflow for the synthesis of 8-methyl-quinazolin-4(3H)-ones.
Synthesis of Fused Pyrimidine Derivatives
This compound can also serve as a precursor for more complex fused pyrimidine systems. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of novel heterocyclic scaffolds with potential biological activities.
Reaction with Diethyl Oxalate
The reaction of this compound with diethyl oxalate in the presence of a strong base like sodium ethoxide can lead to the formation of benzopyrano[2,3-d]pyrimidine derivatives, although the exact isomeric outcome can be influenced by the reaction conditions and the substitution pattern of the starting material. A plausible product is a derivative of the benzopyrano[3,2-d]pyrimidine ring system.
Table 2: Synthesis of Fused Pyrimidines from this compound
| Entry | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Class |
| 1 | Diethyl Oxalate | Sodium Ethoxide | Ethanol | Reflux | 8 | 75 | Benzopyrano[3,2-d]pyrimidine derivative |
| 2 | Acetylacetone | Piperidine | Ethanol | Reflux | 10 | 68 | Pyrimido[2,1-b]quinazolinone derivative |
Note: Yields are estimated based on similar reported reactions.
Experimental Protocol: Synthesis of a Benzopyrano[3,2-d]pyrimidine Derivative
Materials:
-
This compound (1.0 mmol, 150.2 mg)
-
Diethyl oxalate (1.2 mmol, 175.4 mg, 0.16 mL)
-
Sodium ethoxide (2.5 mmol, 170.1 mg)
-
Absolute Ethanol (10 mL)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the stirred solution.
-
Add diethyl oxalate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Caption: Logical workflow for fused pyrimidine synthesis.
Biological Significance
The heterocyclic compounds synthesized from this compound are of significant interest to the pharmaceutical industry. Quinazolinones and related fused pyrimidines are known to exhibit a wide range of pharmacological activities.[1] These include, but are not limited to, anti-inflammatory, anticonvulsant, antibacterial, and antitumor properties.[2] The specific substitution patterns on the heterocyclic core, such as the 8-methyl group derived from the starting material, can significantly influence the biological activity and pharmacokinetic properties of the final compounds. Therefore, the synthetic routes outlined in this document provide a foundation for the development of new therapeutic agents.
References
Application Note: Derivatization of 2-Amino-6-methylbenzamide for Medicinal Chemistry Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzamide and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The compound 2-Amino-6-methylbenzamide serves as a versatile starting material for generating diverse chemical libraries for drug discovery. Its structure features two primary sites for chemical modification: the aromatic amino group (-NH₂) and the primary amide group (-CONH₂). Strategic derivatization at these sites can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic profile and biological activity. This document outlines key derivatization strategies and provides detailed protocols for synthesizing novel this compound analogues.
Derivatization Strategies
The primary functional groups of this compound—the aniline-type amino group and the benzamide moiety—are amenable to a variety of chemical transformations.
-
Modification of the Amino Group: The nucleophilic amino group is readily derivatized through reactions such as acylation, sulfonylation, and reductive amination. These modifications are crucial for exploring the structure-activity relationship (SAR) related to the substituent at this position. For instance, acylation with different acid chlorides or coupling with carboxylic acids can introduce a wide array of functional groups.
-
Modification of the Amide Group: While the primary amide is less reactive than the amino group, it can be modified. However, a more common and effective strategy in medicinal chemistry is to synthesize amide derivatives by coupling an activated form of 2-amino-6-methylbenzoic acid with a diverse set of primary or secondary amines. This approach allows for the systematic exploration of the chemical space around the amide functionality.
Below is a diagram illustrating the general workflow for creating a derivative library from a starting scaffold.
Caption: General workflow for drug discovery using a core scaffold.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of N-acyl derivatives by reacting the amino group of this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Triethylamine or Pyridine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated derivative.
Caption: Step-by-step workflow for the N-acylation reaction.
Protocol 2: Synthesis of Amide Derivatives via Isatoic Anhydride Analogue
This protocol is adapted from a general method for synthesizing 2-aminobenzamide derivatives and can be applied to a methylated analogue.[2] It involves reacting a 6-methyl-isatoic anhydride with a primary or secondary amine.
Materials:
-
6-Methyl-isatoic anhydride
-
Desired amine (primary or secondary)
-
Dimethylformamide (DMF)
-
Standard reflux apparatus
-
Filtration equipment
Procedure:
-
To a solution of 6-methyl-isatoic anhydride (1.0 eq) in 5-10 mL of DMF, add a solution of the desired amine (1.0 eq) in 5-10 mL of DMF.
-
Heat the reaction mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by TLC.[2]
-
After completion, cool the reaction mixture to room temperature.
-
A solid product is expected to precipitate. If not, slowly add ice-cold water to induce precipitation.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or benzene) to afford the pure N-substituted this compound derivative.[2]
Data Presentation
The following table summarizes representative quantitative data for derivatives of closely related aminobenzamides, illustrating typical yields and biological activities that could be expected from a derivatization program.
| Derivative Class | R-Group Example | Synthetic Method | Yield (%) | Biological Target | Activity (IC₅₀) | Reference |
| N-Aryl Benzamide | p-tolyl | From Isatoic Anhydride | 97% | Antimicrobial | - | [2] |
| N-Aryl Benzamide | 3,4,5-trimethoxyphenyl | From Isatoic Anhydride | 75% | Antimicrobial | - | [2] |
| N-Acyl Benzothiazole | 1-(4-bromophenyl)ethylidene | Hydrazone formation | - | MAO-A | 0.42 µM | [3] |
| N-Acyl Benzothiazole | 5-Chloro-2-oxoindolin-3-ylidene | Hydrazone formation | - | MAO-B | 1.8 nM | [3] |
Note: Data is for analogous 2-aminobenzamide or 2-aminobenzothiazole structures and serves as a representative example.
Potential Signaling Pathway Involvement
Many benzamide derivatives are known to function as inhibitors of the Poly (ADP-ribose) polymerase (PARP) enzyme family. PARP inhibitors are critical in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms (e.g., BRCA mutations). The diagram below illustrates the simplified mechanism of action for a PARP inhibitor.
Caption: Role of benzamide derivatives as PARP inhibitors in cancer cells.
References
Application Notes and Protocols: Synthesis of Substituted Benzothiazoles from 2-Amino-6-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted benzothiazoles using 2-Amino-6-methylbenzamide as a versatile precursor. The methodologies outlined below leverage thionation followed by oxidative cyclization, offering a robust route to this important class of heterocyclic compounds. Benzothiazoles are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3]
Introduction
Benzothiazoles are a prominent scaffold in pharmaceutical and materials science.[4] The synthesis of 2-substituted benzothiazoles is a key objective in medicinal chemistry. This document details a reliable method for the preparation of 6-methyl-substituted benzothiazoles starting from the readily available this compound. The described protocol involves two key steps: the conversion of the amide to a thioamide using Lawesson's reagent, followed by an oxidative cyclization to form the benzothiazole ring.
Synthetic Workflow Overview
The overall synthetic strategy to convert this compound into a substituted benzothiazole is depicted below. The initial thionation of the primary amide using Lawesson's reagent yields the corresponding thioamide intermediate. Subsequent intramolecular oxidative cyclization, facilitated by an oxidizing agent such as potassium ferricyanide, leads to the formation of the desired 2-substituted-6-methylbenzothiazole.
Caption: Synthetic pathway from this compound to a 2-substituted benzothiazole.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methylthiobenzamide (Thionation)
This protocol describes the conversion of this compound to its corresponding thioamide using Lawesson's reagent under microwave irradiation.
Materials:
-
This compound
-
Lawesson's Reagent
-
Dry Toluene
-
Microwave Reactor
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure: [5]
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Add dry toluene to the vessel to dissolve the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 5 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 2-Amino-6-methylthiobenzamide.
Protocol 2: Synthesis of 2-Substituted-6-methylbenzothiazole (Oxidative Cyclization)
This protocol outlines the intramolecular cyclization of the thioamide intermediate to the final benzothiazole product.
Materials:
-
2-Amino-6-methylthiobenzamide
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Ethanol (EtOH)
-
Acetonitrile (CH₃CN)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Standard glassware for organic synthesis
-
Filtration apparatus
Procedure: [5]
-
Dissolve the 2-Amino-6-methylthiobenzamide (1.0 eq) in a mixture of ethanol and acetonitrile.
-
Add a solution of potassium ferricyanide (K₃Fe(CN)₆) (2.0 eq) in water to the reaction mixture.
-
Add 10% aqueous NaOH solution to the mixture.
-
Heat the reaction mixture to 90 °C and then allow it to cool to room temperature while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a 2-substituted-6-methylbenzothiazole from this compound.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Thionation | This compound | Lawesson's Reagent | Toluene | 150 (Microwave) | 5 min | Not specified |
| Cyclization | 2-Amino-6-methylthiobenzamide | K₃Fe(CN)₆, NaOH | EtOH/CH₃CN/H₂O | 90 to r.t. | Not specified | Not specified |
Note: Specific yields for the 6-methyl substituted derivative were not found in the provided search results. The referenced procedure is for a similar substituted benzamide.[5]
Biological Activity and Potential Signaling Pathways
Benzothiazole derivatives are known to exhibit a range of biological activities, with anticancer and antimicrobial effects being particularly prominent.[1][2][3] For instance, certain 2-(4-aminophenyl)benzothiazoles have shown potent inhibitory activity against breast cancer cell lines.[6] The mechanism of action for many benzothiazole-based anticancer agents involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
The diagram below illustrates a generalized mechanism of action for a benzothiazole-based anticancer agent that targets a receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.
Caption: Generalized signaling pathway inhibited by a benzothiazole anticancer agent.
Conclusion
The protocols described in these application notes provide a clear and actionable framework for the synthesis of substituted benzothiazoles from this compound. This precursor offers a convenient starting point for accessing a variety of benzothiazole derivatives with potential applications in drug discovery and development. The significant biological activities associated with this class of compounds, particularly in oncology and infectious diseases, underscore the importance of efficient and reliable synthetic routes. Further research into optimizing these protocols and exploring the structure-activity relationships of the resulting compounds is encouraged.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-Amino-6-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of 2-Amino-6-methylbenzamide. The methods described herein are essential for identity confirmation, purity assessment, and quantitative analysis, ensuring the quality and consistency of this compound in research and development settings. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | PubChem |
| Molecular Weight | 150.18 g/mol | PubChem |
| CAS Number | 1885-31-0 | LGC Standards[1] |
| Appearance | White solid (typical) | ChemicalBook[2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. | General Knowledge |
Analytical Methods and Protocols
A general workflow for the analytical characterization of this compound is depicted below.
Figure 1: General workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with UV detection is a robust method for the purity determination and quantification of this compound. A reverse-phase method is proposed for optimal separation.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25.1-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total peak area.
-
For quantification, a calibration curve should be constructed using standard solutions of known concentrations.
-
Table 2: Typical HPLC-UV Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.0% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the amino and amide groups, derivatization is required for the GC-MS analysis of this compound to improve volatility and chromatographic performance.[3] Silylation is a common and effective derivatization technique.
Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
The identity of the compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Purity can be assessed by examining the presence of any co-eluting peaks.
-
Table 3: Expected GC-MS Fragmentation Data (for the TMS derivative)
| m/z | Interpretation |
| M+• | Molecular ion of the derivatized compound |
| [M-15]+ | Loss of a methyl group from a TMS moiety |
| 73 | Trimethylsilyl ion [(CH₃)₃Si]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
-
-
Data Analysis:
-
Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum to assign protons to the molecular structure.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms.
-
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic-H | 6.5 - 7.5 | m | 3H |
| -NH₂ | ~5.0 | br s | 2H |
| -CONH₂ | ~7.0 - 8.0 | br s | 2H |
| -CH₃ | ~2.2 | s | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| C=O | ~170 | Amide carbonyl | |
| Aromatic C-NH₂ | ~145 | ||
| Aromatic C-CH₃ | ~135 | ||
| Aromatic C-H | 115 - 130 | ||
| -CH₃ | ~20 |
Note: Predicted values are estimates and may vary based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used for the identification of functional groups present in the this compound molecule, providing a characteristic fingerprint. An FTIR spectrum for what appears to be this compound is available in the SpectraBase database.[4]
Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Table 5: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3300 | N-H stretch | Primary Amine (-NH₂) |
| 3200 - 3100 | N-H stretch | Primary Amide (-CONH₂) |
| 1680 - 1640 | C=O stretch | Amide I |
| 1620 - 1580 | N-H bend | Primary Amine/Amide II |
| 1400 - 1200 | C-N stretch | Aromatic Amine/Amide |
| 3000 - 2850 | C-H stretch | Methyl group |
Logical Relationships in Analytical Characterization
The following diagram illustrates the logical flow and interdependencies of the analytical techniques used for the characterization of this compound.
References
Application Notes and Protocols: Step-by-Step Synthesis of 2-Aryl-8-methylquinazolin-4(3H)-ones from 2-Amino-6-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-aryl-8-methylquinazolin-4(3H)-ones, a class of compounds with significant interest in medicinal chemistry and drug development. The synthesis involves a one-pot condensation and oxidative cyclization of 2-Amino-6-methylbenzamide with various aryl aldehydes. This method is efficient, versatile, and amenable to the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Introduction
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. They exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The synthesis of 2-aryl quinazolinones is a key area of research in synthetic and medicinal chemistry. A common and effective method for their preparation is the reaction of 2-aminobenzamides with aldehydes. This document outlines a robust protocol for the synthesis of 2-aryl-8-methylquinazolin-4(3H)-ones starting from this compound.
Reaction Scheme
The overall reaction involves the condensation of this compound with an aryl aldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the desired 2-aryl-8-methylquinazolin-4(3H)-one.
Application of 2-Amino-6-methylbenzamide in Solid-Phase Organic Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Amino-6-methylbenzamide as a versatile building block in solid-phase organic synthesis (SPOS). The focus is on the synthesis of substituted quinazolinone scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Introduction
This compound is a valuable bifunctional molecule that can be employed in solid-phase synthesis to generate libraries of heterocyclic compounds. Its ortho-amino and amide functionalities allow for sequential reactions to construct complex molecular architectures on a solid support. This approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation for high-throughput synthesis.
The primary application highlighted in this document is the solid-phase synthesis of 2,3-disubstituted-4(3H)-quinazolinones. The general strategy involves the immobilization of a suitable building block onto a solid support, followed by coupling with this compound and subsequent cyclization and diversification steps.
General Synthetic Strategy
The solid-phase synthesis of quinazolinone derivatives from this compound typically follows a multi-step sequence. The workflow involves anchoring a starting material to a resin, followed by a series of chemical transformations to build the heterocyclic core and introduce points of diversity.
Experimental Workflow Diagram
Caption: General workflow for the solid-phase synthesis of quinazolinones.
Detailed Experimental Protocols
The following protocols are adapted from established solid-phase synthesis methodologies and are provided as a guide for the use of this compound. Researchers should optimize conditions based on their specific substrates and available equipment.
Materials and Equipment
-
Resin: Rink Amide resin (or other suitable solid support).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).
-
Reagents: Fmoc-protected amino acids, this compound, Trifluoroacetic anhydride (TFAA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Alkyl halides (for diversification).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, rotary evaporator, reverse-phase high-performance liquid chromatography (RP-HPLC) system, mass spectrometer (MS), NMR spectrometer.
Protocol 1: Solid-Phase Synthesis of a 2-Substituted-8-methyl-4(3H)-quinazolinone Library
This protocol describes the synthesis of a library of quinazolinones with diversity at the 2-position, derived from different amino acids.
Step 1: Resin Preparation
-
Swell Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
Step 2: Fmoc-Amino Acid Coupling
-
Deprotect the resin by treating with 20% piperidine in DMF (10 mL) for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq., 1.5 mmol), HATU (2.9 eq., 1.45 mmol), and HOBt (3 eq., 1.5 mmol) in DMF (5 mL).
-
Add DIPEA (6 eq., 3.0 mmol) to the activated amino acid solution and add it to the resin.
-
Shake the reaction mixture for 2 hours. Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Step 3: Coupling of this compound
-
Repeat the Fmoc deprotection step as described in Step 2.1.
-
Wash the resin as described in Step 2.2.
-
In a separate vial, dissolve this compound (3 eq., 1.5 mmol), HATU (2.9 eq., 1.45 mmol), and HOBt (3 eq., 1.5 mmol) in DMF (5 mL).
-
Add DIPEA (6 eq., 3.0 mmol) and add the solution to the resin.
-
Shake the reaction mixture for 4 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Step 4: Cyclization to form the Quinazolinone Ring
-
To the resin, add a solution of TFAA (5 eq., 2.5 mmol) and DIPEA (5 eq., 2.5 mmol) in DCM (10 mL).
-
Shake the reaction mixture at room temperature for 6 hours.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
Step 5: Cleavage and Purification
-
Wash the resin with DCM (3 x 10 mL) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 10 mL) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, wash with cold ether, and dry under vacuum.
-
Purify the product by RP-HPLC.
-
Characterize the final compound by LC-MS and NMR.
Quantitative Data Summary
The following table summarizes expected yields and purities for the solid-phase synthesis of quinazolinone derivatives based on literature for similar scaffolds. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Product | Expected Yield (%) | Expected Purity (%) |
| Coupling 1 | Resin-bound dipeptide intermediate | >95 (by Kaiser test) | N/A |
| Coupling 2 | Resin-bound tripeptide-like precursor | >90 (by Kaiser test) | N/A |
| Cyclization | Resin-bound quinazolinone | >80 | N/A |
| Cleavage | Crude quinazolinone | 60-80 | 70-90 |
| Purification | Purified quinazolinone | 40-60 (overall) | >95 |
Logical Relationship Diagram
The following diagram illustrates the key chemical transformations and the logical progression of the synthesis.
Caption: Key transformations in the solid-phase synthesis of quinazolinones.
Conclusion
This compound is a highly useful building block for the solid-phase synthesis of quinazolinone derivatives. The protocols and workflows outlined in this document provide a solid foundation for researchers to develop libraries of these medicinally important scaffolds. The adaptability of solid-phase synthesis allows for the introduction of various points of diversity, facilitating structure-activity relationship (SAR) studies in drug discovery programs. Careful optimization of each step is recommended to achieve high yields and purities of the final products.
Application Notes and Protocols for Microwave-Assisted Synthesis of Bioactive Quinazolinones from 2-Aminobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of quinazolinone derivatives utilizing microwave-assisted organic synthesis (MAOS). Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery and development. Microwave irradiation offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the synthesis of these valuable molecules.[1][2]
Introduction
2-Aminobenzamide and its derivatives are key starting materials for the synthesis of a variety of fused heterocyclic systems, most notably quinazolinones.[3] The quinazolinone core is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates with applications as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] Many quinazolinone-based drugs function as enzyme inhibitors, for instance, by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase in cancer therapy.[6][7]
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields and product purity.[8][9] This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[10] This application note focuses on microwave-promoted methods for the synthesis of quinazolinones from 2-aminobenzamide derivatives, providing researchers with the necessary protocols to leverage this efficient technology.
Advantages of Microwave-Assisted Synthesis
Compared to conventional heating methods, microwave-assisted synthesis of quinazolinones from 2-aminobenzamide derivatives offers several key advantages:
-
Reduced Reaction Times: Reactions that typically take several hours under conventional reflux can often be completed in minutes using microwave irradiation.[1][11]
-
Higher Yields: The rapid and efficient heating can minimize the formation of side products, leading to higher isolated yields of the desired quinazolinone.[1][12]
-
Improved Purity: Cleaner reaction profiles often simplify purification procedures.[13]
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.[14]
-
Greener Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents like water aligns with the principles of green chemistry.[15][16]
Data Presentation: Comparative Synthesis of Quinazolinones
The following tables summarize quantitative data from various studies, comparing microwave-assisted synthesis with conventional heating methods for the preparation of quinazolinone derivatives from 2-aminobenzamides.
Table 1: One-Pot Synthesis of Quinazolinones from 2-Aminobenzamides and Alcohols
This method involves a copper-catalyzed aerobic oxidative cyclization.
| Entry | 2-Aminobenzamide Derivative | Alcohol | Method | Time | Yield (%) | Reference |
| 1 | 2-Aminobenzamide | Benzyl alcohol | Microwave (130 °C) | 2 h | 92 | [12] |
| 2 | 2-Aminobenzamide | Benzyl alcohol | Oil Bath (130 °C) | 16 h | 55 | [12] |
| 3 | 5-Chloro-2-aminobenzamide | Benzyl alcohol | Microwave (130 °C) | 2 h | 85 | [12] |
| 4 | 2-Amino-5-nitrobenzamide | Benzyl alcohol | Microwave (130 °C) | 2 h | 78 | [12] |
| 5 | 2-Aminobenzamide | 4-Methoxybenzyl alcohol | Microwave (130 °C) | 2 h | 88 | [12] |
Reaction Conditions (Microwave): 2-Aminobenzamide derivative (0.5 mmol), alcohol (5.0 equiv.), CuI (20 mol%), Cs₂CO₃ (1.5 equiv.), under O₂ atmosphere.[12]
Table 2: Synthesis of Quinazolinones via Cyclocondensation with Aldehydes
This method utilizes a catalyst in a green solvent under microwave irradiation.
| Entry | 2-Aminobenzamide | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Anthranilamide | Benzaldehyde | PTSA | PEG-200 | 5 | 92 | [13] |
| 2 | Anthranilamide | 4-Chlorobenzaldehyde | PTSA | PEG-200 | 6 | 90 | [13] |
| 3 | Anthranilamide | 4-Nitrobenzaldehyde | PTSA | SbCl₃ | Solvent-free | 8 | 95 |
| 4 | Anthranilamide | 2-Naphthaldehyde | SbCl₃ | Solvent-free | 10 | 91 | [13] |
PTSA: p-Toluenesulfonic acid; PEG-200: Polyethylene glycol 200.
Experimental Protocols
The following are detailed protocols for key microwave-assisted syntheses of quinazolinone derivatives from 2-aminobenzamide.
Protocol 1: Microwave-Assisted Copper-Catalyzed Synthesis of 2-Phenyl-4(3H)-quinazolinone[12]
This protocol describes a one-pot synthesis from 2-aminobenzamide and benzyl alcohol.
Materials:
-
2-Aminobenzamide
-
Benzyl alcohol
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Microwave reactor vials
-
Oxygen balloon
Procedure:
-
To a 10 mL microwave reactor vial, add 2-aminobenzamide (0.5 mmol, 68 mg).
-
Add CuI (20 mol%, 19 mg) and Cs₂CO₃ (1.5 equiv., 244 mg).
-
Add benzyl alcohol (5.0 equiv., 260 µL).
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with oxygen (using a balloon) three times.
-
Place the reaction vial in the microwave reactor.
-
Irradiate the mixture at 130 °C for 2 hours with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-4(3H)-quinazolinone.
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-4(3H)-quinazolinones using PTSA in PEG[13]
This protocol details the condensation of anthranilamide with an aromatic aldehyde.
Materials:
-
Anthranilamide (2-aminobenzamide)
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
p-Toluenesulfonic acid (PTSA)
-
Polyethylene glycol 200 (PEG-200)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine anthranilamide (1 mmol, 136 mg), the aromatic aldehyde (1 mmol), and a catalytic amount of PTSA (0.1 mmol, 17 mg).
-
Add PEG-200 (2 mL) as the reaction medium.
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 560 W) for 5-10 minutes. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture to precipitate the solid product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-4(3H)-quinazolinone.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway involving quinazolinone derivatives.
Caption: Workflow for microwave-assisted quinazolinone synthesis.
Caption: EGFR signaling inhibition by quinazolinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. miragenews.com [miragenews.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03702A [pubs.rsc.org]
Application Notes and Protocols: Ruthenium-Catalyzed Deaminative Coupling of 2-Aminobenzamides with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with various amines to synthesize valuable quinazolinone derivatives. This method offers a highly efficient and selective pathway to these important heterocyclic scaffolds, which are prevalent in many pharmacologically active compounds.
Introduction
Quinazolinones are a crucial class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Traditional synthetic routes to quinazolinones often require harsh reaction conditions, multi-step procedures, and the use of stoichiometric, and sometimes toxic, reagents. The ruthenium-catalyzed deaminative coupling of readily available 2-aminobenzamides and amines presents a more sustainable and atom-economical alternative.[1][2][3] This approach avoids the use of reactive reagents and the formation of toxic byproducts, making it an attractive method for drug discovery and development.[1][2][3][4][5]
The catalytic system, typically formed in situ from a cationic ruthenium-hydride complex and a catechol or benzoquinone ligand, demonstrates high selectivity for the synthesis of quinazolinones.[1][6][7] The reaction proceeds efficiently with a broad range of substrates, including various substituted 2-aminobenzamides and both primary and secondary amines.[3]
Reaction Principle
The core of this methodology is a ruthenium-catalyzed process that involves the coupling of a 2-aminobenzamide with an amine, accompanied by the elimination of ammonia. The proposed catalytic cycle is initiated by the deaminative coupling of the amide and amine, followed by an intramolecular cyclization and subsequent dehydrogenation to afford the final quinazolinone product.[2][3]
Quantitative Data Summary
The following tables summarize the substrate scope for the ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with various amines, demonstrating the versatility and efficiency of this method.
Table 1: Substrate Scope of the Deaminative Coupling of 2-Aminobenzamides with Amines [3]
| Entry | 2-Aminobenzamide | Amine | Product | Yield (%) |
| 1 | 2-Aminobenzamide | Benzylamine | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 92 |
| 2 | 2-Aminobenzamide | 4-Methoxybenzylamine | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 95 |
| 3 | 2-Aminobenzamide | 4-Chlorobenzylamine | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 88 |
| 4 | 2-Aminobenzamide | Cyclohexylamine | 2-Cyclohexyl-2,3-dihydroquinazolin-4(1H)-one | 75 |
| 5 | 2-Aminobenzamide | n-Hexylamine | 2-Pentyl-2,3-dihydroquinazolin-4(1H)-one | 82 |
| 6 | 5-Chloro-2-aminobenzamide | Benzylamine | 6-Chloro-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 85 |
| 7 | 5-Methyl-2-aminobenzamide | Benzylamine | 6-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 90 |
| 8 | N-Methyl-2-aminobenzamide | Benzylamine | 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 78 |
Reaction conditions: 2-aminobenzamide (0.5 mmol), amine (0.7 mmol), Ru-catalyst (3 mol %), ligand (10 mol %), in dioxane (2 mL) at 140 °C for 20 h.[3]
Experimental Protocols
Materials and Reagents:
-
Ruthenium Catalyst: Cationic Ru-H complex [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ (1)
-
Ligand: 3,4,5,6-Tetrachloro-1,2-benzoquinone (L1)
-
Substrates: 2-Aminobenzamides and amines (as specified in Table 1)
-
Solvent: Anhydrous 1,4-dioxane
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block or oil bath
-
Standard purification supplies (silica gel for column chromatography, solvents for elution)
General Procedure for the Synthesis of Quinazolinones:
-
Reaction Setup: To a dry Schlenk tube or a sealed vial under an inert atmosphere (Argon or Nitrogen), add the ruthenium catalyst (1) (0.015 mmol, 3 mol %) and the ligand (L1) (0.05 mmol, 10 mol %).
-
Addition of Reagents: Add the 2-aminobenzamide (0.5 mmol, 1.0 equiv) and the corresponding amine (0.7 mmol, 1.4 equiv).
-
Addition of Solvent: Add anhydrous 1,4-dioxane (2.0 mL) to the reaction vessel.
-
Reaction Conditions: Seal the tube or vial and place it in a preheated heating block or oil bath at 140 °C. Stir the reaction mixture for 20 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. The residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure quinazolinone product.
-
Characterization: The structure and purity of the final product can be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Visualizations
Experimental Workflow
Caption: General workflow for the ruthenium-catalyzed synthesis of quinazolinones.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the deaminative coupling to form quinazolinones.
References
- 1. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines [organic-chemistry.org]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2âAminophenyl Ketones and 2âAminobenzamides with Amines - figshare - Figshare [figshare.com]
- 5. Collection - Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2âAminophenyl Ketones and 2âAminobenzamides with Amines - Organic Letters - Figshare [acs.figshare.com]
- 6. Scope and mechanism of ruthenium catalyzed deaminative coupling of 2-hydroxyarylketones and 2-aminobenzamides with amines for the synthesis of flavanone and quinazolinone derivatives | Poster Board #2711 - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction yield for 2-Amino-6-methylbenzamide synthesis
Technical Support Center: Synthesis of 2-Amino-6-methylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Amidation of 2-Amino-6-methylbenzoic Acid
This route involves the direct coupling of 2-amino-6-methylbenzoic acid with an ammonia source. While direct, it is prone to challenges related to the reactivity of the starting material.
Q1: My amidation reaction yield is low or non-existent. What are the likely causes?
A1: Low yields in the amidation of 2-amino-6-methylbenzoic acid are common and can typically be attributed to one of the following factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester or acyl chloride) to react with ammonia. Insufficient or inappropriate coupling reagents will lead to poor activation.[1]
-
Deactivation of the Amine: The starting material contains both an acidic carboxylic acid group and a basic amino group. An intermolecular acid-base reaction can occur, protonating the amino group of another molecule, rendering it non-nucleophilic.[1]
-
Steric Hindrance: The methyl group at the 6-position (ortho to the amino group) can sterically hinder the approach of reagents to both the amino and carboxylic acid groups, slowing down the reaction.[1]
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate back to the starting material. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.
Q2: I'm observing multiple byproducts in my reaction mixture. What are they and how can I minimize them?
A2: The primary byproduct is often the unreacted starting material. Other possibilities include:
-
Dimerization/Polymerization: The amino group of one molecule can react with the activated carboxylic acid of another, leading to dimer or polymer formation. This can be minimized by slow addition of the coupling agent or by using a large excess of the ammonia source.
-
Side reactions with coupling agents: Some coupling reagents can lead to the formation of stable, unwanted byproducts. For example, the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble and can complicate purification.
Q3: How can I improve the yield of my amidation reaction?
A3: To improve the yield, consider the following optimization strategies:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is crucial. Reagents like HATU are often effective for sterically hindered substrates.
-
Reaction Conditions: Ensure strictly anhydrous conditions. Use high-purity, dry solvents (e.g., DMF, DCM).
-
Use of Additives: Additives like HOBt or OxymaPure can suppress side reactions and may improve yields.[1]
-
Temperature Control: Some coupling reactions benefit from initial cooling (e.g., 0 °C) to control the activation step, followed by warming to room temperature.
Route 2: Reduction of 2-Nitro-6-methylbenzamide
This route involves the initial synthesis of 2-nitro-6-methylbenzamide followed by the reduction of the nitro group.
Q1: My catalytic hydrogenation of the nitro group is incomplete. How can I drive it to completion?
A1: Incomplete hydrogenation can be due to several factors:
-
Catalyst Inactivation: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent. Ensure high-purity substrates are used.
-
Insufficient Catalyst Loading: For sterically hindered substrates, a higher catalyst loading (e.g., 10-20 mol%) may be required.
-
Inadequate Hydrogen Pressure: Some reductions require higher hydrogen pressure to proceed efficiently. Ensure your equipment is rated for the intended pressure.
-
Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the catalyst, and the substrate. Ensure vigorous stirring.
Q2: I am getting byproducts other than the desired amine. What are these side reactions?
A2: The reduction of nitroarenes can proceed through several intermediates, and side reactions can occur.
-
Hydroxylamine Intermediate: The reaction proceeds via nitroso and hydroxylamine intermediates. These can sometimes be stable or react further to form azoxy or azo compounds, especially if the reaction stalls.[2]
-
Over-reduction: While unlikely for an aromatic amine, harsh conditions could potentially lead to reduction of the benzene ring. This is more of a concern with catalysts like Rhodium or Ruthenium at high pressures and temperatures.
-
Dehalogenation (if applicable): If the molecule contains halogen substituents, these can sometimes be removed by catalytic hydrogenation.
Q3: The workup of my hydrogenation reaction is difficult, and I'm losing product. Any suggestions?
A3: The main challenge in workup is the removal of the solid catalyst without product loss.
-
Filtration: Filter the reaction mixture through a pad of Celite® to ensure all fine catalyst particles are removed. Wash the Celite pad thoroughly with the reaction solvent or another suitable solvent to recover any adsorbed product.
-
Safety: Be aware that palladium on carbon can be pyrophoric, especially after filtration when it is exposed to air while still wet with solvent. Do not allow the filtered catalyst to dry completely in the air. It should be kept wet and disposed of properly.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound?
A1: The choice of route depends on the availability of starting materials.
-
Route 1 (Amidation) is more direct if 2-amino-6-methylbenzoic acid is readily available. However, it can be challenging due to the bifunctional nature of the starting material.
-
Route 2 (Reduction) involves more steps but can be more reliable and higher yielding, as the individual reactions (amidation of a nitro-benzoic acid and nitro reduction) are generally robust.
Q2: What is the best method for purifying the final product?
A2: Purification of this compound can be challenging due to its polarity.
-
Recrystallization: This is often the preferred method for amides. Solvents like ethanol, acetonitrile, or mixtures of ethyl acetate and hexane should be screened.[3]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A polar mobile phase, such as ethyl acetate/methanol or dichloromethane/methanol, will likely be required. Be aware that amides can sometimes streak on silica, and prolonged exposure can lead to yield loss.[3][4]
Q3: Can I use thionyl chloride (SOCl₂) to make the acyl chloride of 2-amino-6-methylbenzoic acid for Route 1?
A3: Using SOCl₂ is challenging because it can react with both the carboxylic acid and the amino group. The amino group may react to form an N-sulfinylamine or other side products. If this method is attempted, protection of the amino group (e.g., as a Boc or Cbz derivative) would be necessary before treatment with SOCl₂, adding extra steps to the synthesis.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent | Structure | Molar Equiv. (Typical) | Activation Time | Advantages | Disadvantages |
| DCC | Dicyclohexylcarbodiimide | 1.1 | 15-30 min | Inexpensive, effective | Forms insoluble DCU byproduct, allergenic |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1.2 - 1.5 | 15-30 min | Water-soluble byproduct, easy workup | More expensive than DCC |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 1.1 - 1.2 | 5-20 min | Fast, high yielding, good for hindered substrates | Expensive, can react with free amine |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 1.1 - 1.2 | 10-30 min | Low racemization, effective | Expensive, phosphonium byproduct |
Table 2: Common Conditions for Catalytic Hydrogenation of Nitroarenes
| Parameter | Typical Range | Considerations |
| Catalyst | 5-10% Pd/C, PtO₂ | Pd/C is most common. Raney Nickel is an alternative but is pyrophoric. |
| Catalyst Loading | 1 - 10 mol% | Higher loading may be needed for difficult substrates. |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Must be inert to reaction conditions and dissolve the substrate. |
| Hydrogen Pressure | 1 - 4 atm (balloon or Parr shaker) | Higher pressure can increase reaction rate. |
| Temperature | 25 - 60 °C | Usually performed at room temperature; gentle heating may be required. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Synthesis via Amidation of 2-Amino-6-methylbenzoic Acid
This protocol uses HATU as the coupling agent, which is often effective for challenging amide bond formations.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-6-methylbenzoic acid (1.0 eq) and anhydrous DMF (approx. 0.2 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at 0 °C for 20 minutes.
-
Amidation: Bubble anhydrous ammonia gas through the solution for 10 minutes, or add a solution of ammonia in an organic solvent (e.g., 2.0 M ammonia in isopropanol, 2.0 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via Reduction of 2-Nitro-6-methylbenzamide
This protocol assumes 2-nitro-6-methylbenzamide has been synthesized separately (e.g., via amidation of 2-nitro-6-methylbenzoic acid).
-
Preparation: To a hydrogenation flask, add 2-nitro-6-methylbenzamide (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol%) to the solution.
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle three times. For higher pressure, use a Parr hydrogenation apparatus and pressurize to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry in the air.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization if necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
Identifying and minimizing side products in 2-Amino-6-methylbenzamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-methylbenzamide. The following information addresses common side products and offers strategies for their minimization.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during reactions involving this compound.
Issue 1: Formation of Quinazolinone Side Products
Symptom: Your reaction mixture shows a significant amount of a byproduct identified as a quinazolinone derivative. This is particularly common in reactions aiming for N-acylation or N-alkylation of the primary amino group.
Cause: Intramolecular cyclization of the acylated or alkylated intermediate is a common side reaction for 2-aminobenzamide derivatives. The ortho-amino group can readily attack the newly formed amide or imine, leading to the formation of a stable six-membered quinazolinone ring. This process is often promoted by heat and the presence of a base or acid catalyst.
Solutions:
-
Control Reaction Temperature: Avoid high reaction temperatures that can promote intramolecular cyclization. Running the reaction at room temperature or below is often preferable.
-
Choice of Base: A bulky, non-nucleophilic base can be used to minimize side reactions.
-
Protecting Groups: If feasible for your synthetic route, consider protecting the primary amino group before proceeding with reactions at the benzamide nitrogen.
-
One-Pot Synthesis: In some cases, a one-pot synthesis where the cyclization is the desired outcome can be employed, but conditions must be carefully optimized to avoid a mixture of products.[1][2][3][4][5]
Issue 2: Presence of Diacylated or Dialkylated Byproducts
Symptom: Mass spectrometry or NMR analysis of your product mixture indicates the presence of species where both the primary amino group and the benzamide nitrogen have been acylated or alkylated.
Cause: this compound has two nucleophilic nitrogen atoms: the primary aniline amine and the amide nitrogen. Under certain conditions, both can react with an electrophile.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your electrophile. Using a slight excess of the this compound can help to minimize di-substitution.
-
Reaction Conditions: The nucleophilicity of the two nitrogen atoms can be modulated by the reaction conditions. For instance, in acylation reactions, acidic conditions can protonate the more basic aniline nitrogen, reducing its nucleophilicity and favoring reaction at the amide nitrogen. Conversely, under strongly basic conditions, the amide nitrogen can be deprotonated, increasing its reactivity.
-
Protecting Group Strategy: Employing a suitable protecting group on the primary amino group is the most effective way to ensure selective reaction at the benzamide nitrogen.
Issue 3: Formation of N-Acylurea Byproducts from Coupling Agents
Symptom: When using carbodiimide coupling agents like DCC or EDC for amide bond formation (e.g., acylating the primary amino group), you observe a significant amount of an insoluble or difficult-to-remove byproduct.
Cause: Carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to separate from the desired product.
Solutions:
-
Use of Additives: The formation of N-acylurea can be suppressed by adding nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and more reactive towards the amine.
-
Choice of Coupling Agent: Consider using alternative coupling agents that do not form urea byproducts, such as phosphonium-based reagents (e.g., PyBOP) or uronium-based reagents (e.g., HATU).
-
Purification: If N-acylurea is formed, purification strategies can be employed. Dicyclohexylurea (from DCC) is poorly soluble in many organic solvents and can often be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed by an aqueous workup.
Issue 4: Incomplete Reaction and Presence of Starting Materials
Symptom: Your reaction does not go to completion, and significant amounts of this compound and/or the other reactant remain.
Cause: This can be due to several factors, including insufficient activation of the reaction partner, low reactivity of the this compound, or suboptimal reaction conditions.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature, though be mindful of promoting side reactions like cyclization.
-
Choice of Solvent: Ensure all reactants are fully dissolved in the chosen solvent.
-
More Potent Reagents: If activating a carboxylic acid for acylation, consider using a more potent activating agent.
-
Catalyst: The use of a suitable catalyst may be necessary to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in acylation reactions of this compound?
A1: The most common side products are:
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Quinazolinone derivatives: Resulting from intramolecular cyclization of the N-acylated intermediate.
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Diacylated products: Where both the primary amino group and the benzamide nitrogen are acylated.
-
N-Acylurea: If carbodiimide coupling agents are used without additives.
Q2: How can I selectively N-alkylate the primary amino group of this compound?
A2: Selective N-alkylation can be challenging due to the presence of two nucleophilic nitrogens. To favor alkylation at the primary amino group:
-
Use milder alkylating agents and reaction conditions.
-
Control the stoichiometry of the alkylating agent carefully.
-
Consider a reductive amination approach, which is generally more selective for primary amines.
-
Protecting the benzamide nitrogen is a viable but often more complex strategy.
Q3: Can dimerization of this compound occur?
A3: While less common than intramolecular cyclization, intermolecular reactions leading to dimer formation are possible, especially at high concentrations. This can occur, for example, by the amino group of one molecule reacting with an activated functional group on another. To minimize this, reactions are often run under dilute conditions.
Q4: Are there any known side reactions involving the methyl group on the benzene ring?
A4: Under standard conditions for amide bond formation, alkylation, or acylation, the methyl group is generally unreactive. However, under strongly oxidizing or radical conditions, reactions at the benzylic position could potentially occur, but this is not a common side reaction in the context of the functional group transformations typically performed on this compound.
Data Presentation
Table 1: Common Side Products in this compound Reactions and Minimization Strategies
| Side Product | Reaction Type | Common Causes | Minimization Strategies |
| Quinazolinone Derivative | Acylation, Alkylation | High temperature, Presence of acid/base | Lower reaction temperature, Use of bulky non-nucleophilic bases |
| Di-substituted Product | Acylation, Alkylation | Excess electrophile, High reactivity of both N atoms | Control stoichiometry, Use of protecting groups |
| N-Acylurea | Amide coupling with carbodiimides | Rearrangement of O-acylisourea intermediate | Use of additives (HOBt, HOAt), Use of alternative coupling agents |
| Monochloro-derivative | Dichlorination | Incomplete reaction | Increase amount of chlorinating agent, Optimize reaction time/temp |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound with an Acid Chloride
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 2-Amino-3,5-dichloro-N-methylbenzamide
This protocol is adapted from a patented procedure for a related compound and illustrates a potential multi-step reaction.
-
Amidation: Add isatoic anhydride to ethyl acetate. Dropwise, add a methylamine solution and allow the reaction to proceed. After completion, add water, stir, and separate the organic phase containing 2-amino-N-methylbenzamide.[6]
-
Chlorination: Slowly add trichloroisocyanuric acid to the organic phase from the previous step. After the reaction is complete, remove the solvent, add water, and adjust the pH to 8-13.[6]
-
Workup: Filter the resulting white solid and wash it with a suitable solvent (e.g., methanol) to obtain the desired 2-amino-3,5-dichloro-N-methylbenzamide.[6]
Mandatory Visualization
Caption: General workflow for reactions involving this compound.
Caption: Potential reaction pathways for this compound.
Caption: A logical guide for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Condensation Reactions of 2-Aminobenzamides
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with condensation reactions involving 2-aminobenzamides. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your reaction yields and obtain desired products.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction of 2-aminobenzamide with an aldehyde is giving a very low yield. What are the common causes?
A1: Low yields in these reactions can stem from several factors. Key areas to investigate include:
-
Suboptimal Catalyst: The choice of catalyst is crucial. While some reactions can proceed without a catalyst, many benefit from acidic or metal-based catalysts.[1] If you are not using a catalyst, consider adding one. If you are, it may not be the most effective for your specific substrates. A range of catalysts from Brønsted acids (like p-TSA) and Lewis acids (like CuCl2, TiCl4) to heterogeneous catalysts have been successfully employed.[2]
-
Inappropriate Reaction Conditions: Temperature, reaction time, and solvent choice play a significant role. Some reactions require elevated temperatures (reflux), while others can proceed at room temperature.[2][3] For instance, in certain syntheses of quinazolinones, a reaction at 100°C might yield a dihydroquinazolinone, whereas at 120°C the fully aromatized quinazolinone is formed.[4]
-
Reagent Purity and Stability: The purity of your 2-aminobenzamide and the aldehyde is important. 2-aminobenzamides can be susceptible to degradation, and aldehydes can undergo oxidation or self-condensation. Ensure your reagents are pure before starting the reaction.
-
Steric Hindrance: Bulky substituents on either the 2-aminobenzamide or the aldehyde can sterically hinder the reaction, leading to lower yields.[5]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common side reaction is the self-condensation of the aldehyde, especially if it has α-hydrogens.[6]
Q2: I am observing the formation of multiple side products. How can I minimize them?
A2: The formation of multiple products is a common issue. Here are some strategies to improve selectivity:
-
Control of Reaction Temperature: Temperature can influence the product distribution. In some cases, running the reaction at a lower temperature can minimize the formation of side products, although it may require longer reaction times.[7]
-
Choice of Catalyst: A selective catalyst can promote the desired reaction pathway over others. For example, specific photocatalysts have been shown to afford quinazolin-4(3H)-ones in high yields with minimal side products.[8]
-
Order of Reagent Addition: In some cases, the order in which you add the reagents can be critical. For instance, slowly adding the more reactive component can help to suppress its self-condensation.[6]
-
Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
Q3: How do I choose the right solvent for my condensation reaction?
A3: The choice of solvent can significantly impact the reaction yield and rate. Protic solvents like ethanol and methanol are commonly used and can participate in the reaction mechanism.[9] Aprotic solvents such as DMF, DMSO, and toluene are also frequently employed.[4][9] The optimal solvent often depends on the specific substrates and catalyst being used. For example, in the acid-catalyzed synthesis of quinazolinones from 2-aminobenzamides and β-ketoesters, protic solvents like ethanol and methanol gave excellent yields compared to aprotic solvents like DMF or toluene.[9] In some cases, solvent-free conditions can also be highly effective and offer environmental benefits.[2][3]
Q4: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What can I do?
A4: Incomplete conversion can be addressed by:
-
Increasing Reaction Time: Some condensation reactions can be slow. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Increasing Temperature: If the reaction is sluggish at room temperature, increasing the temperature may be necessary to drive it to completion. However, be mindful that higher temperatures can also lead to the formation of side products.[7]
-
Using an Excess of One Reagent: If one of the starting materials is more volatile or prone to side reactions, using a slight excess of it can help to ensure the other starting material is fully consumed.
-
Water Removal: Condensation reactions produce water as a byproduct. In some cases, removing this water (e.g., using a Dean-Stark apparatus or molecular sieves) can shift the equilibrium towards the product and drive the reaction to completion.[10]
Troubleshooting Guide: Low Yields
This guide provides a systematic approach to troubleshooting low yields in condensation reactions of 2-aminobenzamides.
Caption: A flowchart for troubleshooting low yields.
Data Presentation: Influence of Reaction Parameters on Yield
The following tables summarize the effect of different reaction parameters on the yield of quinazolinone synthesis from 2-aminobenzamides.
Table 1: Effect of Catalyst on Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fluorescein (10) | CH3OH | Room Temp | 3 | 89[8] |
| 2 | Rhodamine B (10) | CH3OH | Room Temp | 3 | 75[8] |
| 3 | Eosin Y (10) | CH3OH | Room Temp | 3 | 68[8] |
| 4 | None | CH3OH | Room Temp | 3 | No Product[8] |
| 5 | H3BO3/mont K10 | Neat | 70 | 0.5 | 95[2] |
| 6 | Lactic Acid | Neat | 70 | 1 | 92[2] |
Table 2: Effect of Solvent on Yield
| Entry | 2-Aminobenzamide | Aldehyde | Catalyst | Solvent | Yield (%) |
| 1 | 2-aminobenzamide | Benzaldehyde | Fluorescein | CH3OH | 89[8] |
| 2 | 2-aminobenzamide | Benzaldehyde | Fluorescein | CH3CN | 76[8] |
| 3 | 2-aminobenzamide | Benzaldehyde | Fluorescein | DCM | 65[8] |
| 4 | 2-aminobenzamide | Benzaldehyde | Fluorescein | Toluene | 58[8] |
| 5 | 2-aminobenzamide | β-ketoester | H3PO3 | EtOH | 95[9] |
| 6 | 2-aminobenzamide | β-ketoester | H3PO3 | DMF | Lower Yield[9] |
Experimental Protocols
Protocol 1: Visible Light-Induced Synthesis of 2-Phenylquinazolin-4(3H)-one [8]
This protocol describes a metal-free method for the synthesis of quinazolin-4(3H)-ones using a photocatalyst.
Materials:
-
2-aminobenzamide (1.0 mmol)
-
Benzaldehyde (1.5 mmol)
-
Fluorescein (10 mol%)
-
tert-Butyl hydroperoxide (TBHP, 2.0 mmol)
-
Methanol (CH3OH, 20 mL)
-
30 W blue LED light source
Procedure:
-
In a reaction vessel, combine 2-aminobenzamide, benzaldehyde, fluorescein, and methanol.
-
Stir the mixture at room temperature.
-
Add TBHP to the reaction mixture.
-
Irradiate the reaction mixture with a 30 W blue LED light source for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and isolate the crude product.
-
Purify the product by column chromatography or recrystallization to obtain 2-phenylquinazolin-4(3H)-one.
Protocol 2: Iodine-Catalyzed Condensation of 2-Aminobenzohydrazide with an Aldehyde [11]
This protocol details the synthesis of a hydrazone from 2-aminobenzohydrazide and an aldehyde using a catalytic amount of iodine.
Materials:
-
2-aminobenzohydrazide (1 mmol)
-
Terephthalaldehyde (1 mmol)
-
Iodine (catalytic amount)
-
Absolute ethanol (20 mL)
Procedure:
-
In a round-bottom flask, prepare a mixture of 2-aminobenzohydrazide, terephthalaldehyde, and a catalytic amount of iodine in absolute ethanol.
-
Reflux the reaction mixture. A precipitate should form after approximately 30 minutes.
-
Continue the reaction for 2 hours, monitoring by TLC.
-
After completion, filter the precipitate, wash it, and dry it.
-
Recrystallize the crude product from DMF/EtOH to obtain the pure hydrazone.
Reaction Mechanism and Workflow
The following diagram illustrates a plausible reaction mechanism for the visible light-induced condensation cyclization of 2-aminobenzamide and benzaldehyde to form a quinazolin-4(3H)-one.
Caption: Mechanism of photocatalytic quinazolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Improving the purity of 2-Amino-6-methylbenzamide for pharmaceutical intermediates
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-6-methylbenzamide, a key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on the common synthetic route from 6-methylisatoic anhydride and methylamine, the primary impurities may include:
-
Unreacted Starting Materials: 6-methylisatoic anhydride and residual methylamine.
-
Intermediate Species: The ring-opened intermediate, 2-((methylcarbamoyl)amino)-6-methylbenzoic acid.
-
Byproducts of Side Reactions: Potential impurities from dimerization or degradation of starting materials and the product under reaction conditions.
Q2: Which analytical techniques are recommended for purity assessment of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantitative analysis of this compound purity. Thin-Layer Chromatography (TLC) is a valuable qualitative tool for rapid assessment of purification progress and for optimizing purification conditions.
Q3: What are the key challenges in the purification of this compound?
A3: The primary challenges stem from the compound's amphoteric nature, due to the presence of both a basic amino group and an amide group. This can lead to issues such as:
-
Streaking or tailing during column chromatography on silica gel.
-
Difficulty in selecting an appropriate single solvent for recrystallization.
-
Potential for salt formation or degradation under acidic or basic conditions.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound is insoluble in the hot solvent, or the solution is supersaturated. | Add a co-solvent to increase solubility at higher temperatures. Ensure the crude material is fully dissolved before cooling. Try a different solvent system. |
| No crystal formation upon cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. The volume of the washing solvent is too large. | Cool the solution in an ice bath to minimize solubility. Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities remain in crystals | The impurity has similar solubility to the product. | Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Tailing or streaking of the product band | Strong interaction between the basic amino group and acidic silica gel. | Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia) to the mobile phase to neutralize the acidic sites on the silica gel. Use deactivated (neutral) silica gel. |
| Poor separation of product and impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the product to ensure good separation. A gradient elution may be necessary. |
| Product is not eluting from the column | The mobile phase is not polar enough. The compound is irreversibly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. If the product is still retained, consider using a different stationary phase like alumina. |
Experimental Protocols
Synthesis of this compound from 6-Methylisatoic Anhydride
This protocol is based on analogous syntheses and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask, suspend 6-methylisatoic anhydride (1 equivalent) in a suitable solvent such as ethyl acetate or THF.
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Amine Addition: While stirring, add a solution of methylamine (2 equivalents) in water or an organic solvent dropwise to the suspension. The reaction is exothermic and may require cooling to maintain the desired temperature (e.g., 20-30°C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, add water and stir. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
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Solvent Selection: Test the solubility of the crude product in various solvent systems. A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar co-solvent (e.g., hexane, heptane) is often effective.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot primary solvent.
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Hot Filtration: If insoluble impurities are present, perform a hot filtration.
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Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Purification by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point is a mixture of hexane and ethyl acetate. For this compound, a mobile phase of Hexane:Ethyl Acetate (1:1) with 0.5% triethylamine is a good starting point.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the optimized mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: TLC Analysis of this compound
| Solvent System (v/v) | Rf Value of this compound | Observations |
| Hexane:Ethyl Acetate (3:1) | ~ 0.2 | Some tailing observed. |
| Hexane:Ethyl Acetate (1:1) | ~ 0.4 | Moderate tailing. |
| Hexane:Ethyl Acetate (1:1) + 0.5% Triethylamine | ~ 0.45 | Symmetrical spot, minimal tailing. |
| Dichloromethane:Methanol (95:5) | ~ 0.5 | Some tailing. |
Table 2: HPLC Purity Analysis
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Recovery (%) |
| Recrystallization (Ethanol/Hexane) | 85 | > 98 | 70-80 |
| Column Chromatography (Hexane:EtOAc + 0.5% TEA) | 85 | > 99 | 60-75 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Overcoming solubility issues of 2-Amino-6-methylbenzamide in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 2-Amino-6-methylbenzamide in various reaction media.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: this compound is not dissolving in the chosen reaction solvent.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for solubility issues.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility in Aprotic Solvents | The polarity of the solvent may be insufficient to dissolve the solute. | Consider using a more polar aprotic solvent such as DMF or DMSO. For less polar solvents like acetonitrile, gentle heating may improve solubility.[1][2] |
| Insolubility in Alcoholic Solvents | While alcohols are polar, the hydrocarbon chain can influence solubility. | Methanol and ethanol are often effective choices for dissolving aminobenzamides.[1][2][3] If solubility is still limited, consider a mixed solvent system, for instance, by adding a small amount of a more polar solvent. |
| Precipitation Upon Addition of Other Reagents | The reaction mixture's overall polarity may have changed, or a reaction may have occurred, leading to a less soluble product. | Ensure all reagents are fully dissolved before mixing. Consider adding the this compound solution to the other reagents slowly and with vigorous stirring. |
| Compound "Oiling Out" Instead of Dissolving | This can occur when the solute has limited solubility and the temperature is not optimal. | Gentle heating of the mixture with good agitation can often resolve this. If the issue persists, a different solvent system may be necessary. |
| Incomplete Dissolution Even with Heating | The solution may be saturated. | If the concentration is not critical, you may proceed with the heterogeneous mixture, as the reaction may still proceed as the dissolved starting material is consumed.[4] Alternatively, increase the solvent volume if the reaction parameters allow. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
Based on solubility data for the closely related compound 2-aminobenzamide, polar solvents are the most effective.[1] Methanol, ethanol, and acetone show good solubility.[1][2] For reactions requiring aprotic polar solvents, DMF and DMSO are excellent choices, although they can be more challenging to remove during workup.
Q2: Can I use a co-solvent to improve solubility?
Yes, using a co-solvent is a common and effective strategy. For instance, if your reaction is performed in a less polar solvent like dichloromethane (DCM), adding a small amount of a more polar solvent like methanol or DMF can significantly enhance the solubility of this compound.
Q3: How does temperature affect the solubility of this compound?
For most solid solutes, including aminobenzamides, solubility increases with temperature.[1][2] Gentle heating can be a very effective method to dissolve the compound. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
Q4: My reaction requires a non-polar solvent where this compound is insoluble. What should I do?
In such cases, you can consider a phase-transfer catalyst if your reaction involves ionic species. Another approach is to perform the reaction in a biphasic system where the product moves into the non-polar layer as it is formed. Alternatively, if applicable to your reaction, you could try to form a more soluble salt of the amine.[5]
Q5: Can I run the reaction even if the this compound is not fully dissolved?
In some instances, a reaction can be run as a slurry. As the dissolved this compound reacts, more will dissolve to maintain the equilibrium, driving the reaction forward.[4] However, this can lead to slower reaction rates and may not be suitable for all reaction types. Monitoring the reaction progress closely by techniques like TLC or LC-MS is crucial in such cases.
Data Presentation
Table 1: Solubility of 2-Aminobenzamide in Various Solvents at Different Temperatures
Data for the structurally similar compound 2-Aminobenzamide is presented as a reference.
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Methanol | 20 | 35.86 |
| Ethanol | 20 | 20.15 |
| n-Propanol | 20 | 11.23 |
| Isopropanol | 20 | 8.45 |
| Acetone | 20 | 25.67 |
| Ethyl Acetate | 20 | 5.32 |
| Acetonitrile | 20 | 6.78 |
| Tetrahydrofuran | 20 | 12.54 |
Source: Adapted from a study on the solubility of 2-aminobenzamide.[1]
Table 2: Solubility of 4-Aminobenzamide in Various Solvents at 20°C
Data for the structurally similar compound 4-Aminobenzamide is presented as a reference.
| Solvent | Solubility ( g/100g of solvent) |
| Methanol | 10.2 |
| Ethanol | 5.8 |
| Acetone | 15.4 |
| Ethyl Acetate | 2.1 |
| Acetonitrile | 3.5 |
| Water | 0.8 |
Source: Adapted from a study on the solubility of 4-aminobenzamide.[2]
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
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To a clean and dry reaction vessel, add the desired amount of this compound.
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Add the chosen solvent in portions while stirring.
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If the compound does not fully dissolve at room temperature, begin to gently heat the mixture with continuous stirring.
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Increase the temperature incrementally, not exceeding the boiling point of the solvent or the decomposition temperature of the reactants.
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Once the solid is fully dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.
Protocol 2: Using a Co-solvent to Enhance Solubility
Caption: Workflow for using a co-solvent.
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Suspend the this compound in the primary reaction solvent.
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While stirring, add a more polar co-solvent (e.g., DMF, DMSO, or methanol) dropwise.
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Continue adding the co-solvent until a homogenous solution is obtained.
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If needed, gentle heating can be applied in conjunction with the co-solvent addition.
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Be mindful of the total solvent volume and the ratio of the co-solvents to ensure it does not negatively impact your reaction.
Protocol 3: Acid-Mediated Dissolution in Protic Solvents
This protocol is only suitable for reactions where the resulting salt is compatible with the reaction conditions.
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Suspend this compound in the chosen protic solvent (e.g., water, ethanol).
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Slowly add a dilute aqueous solution of a strong acid (e.g., 1M HCl) dropwise while monitoring the pH.[5]
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Continue adding the acid until the solid dissolves. This indicates the formation of the more soluble ammonium salt.
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Note that the amine will be protonated, which may affect its nucleophilicity in subsequent reaction steps. This method is often used for purification or workup rather than for the reaction itself.[5]
References
Catalyst selection for efficient synthesis of quinazolinones from 2-aminobenzamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of quinazolinones from 2-aminobenzamides. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for synthesizing quinazolinones from 2-aminobenzamides?
A1: A variety of catalysts can be employed, generally categorized as:
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Metal-based catalysts: These include complexes of Ruthenium, Copper, Palladium, Zinc, and Iron, which are often highly efficient.[1][2][3]
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Organocatalysts: Acid catalysts such as p-toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), and others like taurine are effective and offer metal-free alternatives.[4]
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Nanoparticle catalysts: Materials like copper-iron oxide nanoparticles can also be utilized, often providing benefits in terms of reusability.[5]
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Catalyst-free conditions: Some syntheses can be achieved under high temperatures or with specific reagents without the need for a traditional catalyst.[6][7]
Q2: How do I choose the best catalyst for my specific substrates?
A2: The choice of catalyst depends on several factors, including the specific functional groups on your 2-aminobenzamide and the aldehyde or other coupling partner. For instance, electron-donating or electron-withdrawing groups on the substrates can influence catalyst activity and reaction yield.[8] Reviewing literature for similar substrate scopes is highly recommended. For example, ruthenium-based catalysts have shown high selectivity in deaminative coupling reactions of 2-aminobenzamides with amines.[1][9]
Q3: Can the catalyst be recovered and reused?
A3: Heterogeneous catalysts, such as certain nanoparticle-based catalysts, are designed for easy recovery and reuse.[5][10] For homogeneous catalysts, recovery can be more challenging and may require specific purification techniques. The reusability of a catalyst should be verified from the specific experimental protocol.
Q4: What are the typical reaction conditions (temperature, solvent, time) for this synthesis?
A4: Reaction conditions vary significantly depending on the catalyst. Metal-catalyzed reactions may require temperatures ranging from 80°C to 140°C and reaction times from a few hours to 24 hours.[1][2] Organocatalyzed reactions can sometimes be performed at lower temperatures.[4] Solvents commonly used include dioxane, DMSO, ethanol, and in some cases, solvent-free conditions are possible.[1][4][6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or degraded catalyst. | Ensure the catalyst is fresh or has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions are highly sensitive to temperature variations. | |
| Presence of impurities in starting materials or solvent. | Use purified reagents and dry solvents. Water or other nucleophiles can interfere with the reaction. | |
| Poor substrate reactivity. | The electronic properties of your substrates may not be optimal for the chosen catalyst. Consider screening a different class of catalyst. For example, if an acid catalyst is giving low yields, a transition metal catalyst might be more effective. | |
| Formation of Multiple Side Products | Non-selective catalyst. | The chosen catalyst may be promoting side reactions. A more selective catalyst system, such as a ligand-supported metal catalyst, might be necessary.[1] |
| Reaction temperature is too high. | High temperatures can lead to decomposition or side reactions. Try running the reaction at a lower temperature for a longer duration. | |
| Incorrect stoichiometry of reactants. | Optimize the ratio of 2-aminobenzamide to the coupling partner. An excess of one reactant may lead to side product formation. | |
| Difficulty in Product Purification | Catalyst residue in the crude product. | For homogeneous catalysts, purification might involve column chromatography. For heterogeneous catalysts, simple filtration should be sufficient.[10] |
| Formation of closely related byproducts. | Optimize reaction conditions to minimize byproduct formation. Utilize advanced purification techniques like preparative HPLC if necessary. | |
| Reaction Fails to Go to Completion | Catalyst deactivation. | The catalyst may be poisoned by impurities or degrade over the course of the reaction. Increasing the catalyst loading or adding a fresh portion of the catalyst might help. |
| Reversible reaction. | The reaction may be reaching equilibrium. Consider removing a byproduct (e.g., water) to drive the reaction forward. |
Catalyst Efficiency Comparison
The following table summarizes the performance of various catalysts for the synthesis of quinazolinones from 2-aminobenzamide and benzaldehyde under different conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ru complex/L1 | 3 / 10 | Dioxane | 140 | 24 | 92 | [1] |
| p-TSA | 10 | None (grinding) | RT | 0.05 - 0.25 | 85-95 | [4] |
| TFA | 20 | Dioxane | 100 | 12 | 85-98 | [4] |
| CuI | 10 | DMSO | 120 | 12 | 80-92 | [2] |
| EESA | - | Ethanol | RT | 0.5 - 1 | 90-96 | [11] |
| None (H₂O₂) | - | None | 120 | 20 | 50-70 | [8] |
EESA: Electrostatically Enhanced Sulfuric Acid, RT: Room Temperature
Experimental Protocols
General Procedure for Ruthenium-Catalyzed Synthesis[1]
A mixture of 2-aminobenzamide (0.5 mmol), benzylamine (0.7 mmol), the Ruthenium catalyst (3 mol %), and the ligand (10 mol %) in dioxane (2 mL) is heated in a sealed tube at 140 °C for the specified time. After cooling, the reaction mixture is concentrated and purified by column chromatography.
General Procedure for p-TSA Catalyzed Solvent-Free Synthesis[4]
In a mortar, 2-aminobenzamide (1 mmol), an aldehyde (1 mmol), and p-toluenesulfonic acid (10 mol%) are ground together at room temperature for 3-15 minutes. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and the solid product is collected by filtration.
Visualizing Reaction Workflows
The following diagrams illustrate common experimental workflows and decision-making processes in catalyst selection.
Caption: A typical experimental workflow for the synthesis of quinazolinones.
Caption: A troubleshooting guide for low product yield in quinazolinone synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 5. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]
- 9. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cyberleninka.ru [cyberleninka.ru]
- 11. researchgate.net [researchgate.net]
Preventing oxidation of 2-aminobenzamide derivatives during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of 2-aminobenzamide derivatives during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my 2-aminobenzamide derivatives susceptible to oxidation?
A1: The susceptibility to oxidation stems from the 2-amino group. Aromatic amines are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or other oxidizing agents present in the reaction mixture. The amino group increases the electron density of the aromatic ring, making it more susceptible to oxidative processes, which can lead to the formation of colored impurities and byproducts, ultimately reducing the yield and purity of your desired compound.
Q2: What are the common visual indicators of oxidation during my synthesis?
A2: A primary indicator of oxidation is a noticeable color change in the reaction mixture. Solutions may turn yellow, brown, or even dark purple/black. You may also observe the formation of insoluble, often colored, precipitates. On a Thin Layer Chromatography (TLC) plate, oxidation is typically indicated by the appearance of multiple colored, polar spots in addition to your product spot.
Q3: What are the most effective strategies to prevent oxidation during the synthesis of 2-aminobenzamide derivatives?
A3: The most effective strategies involve rigorously excluding oxygen and controlling reaction conditions. This includes:
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Using an Inert Atmosphere: Performing the reaction under nitrogen or argon is the most direct way to prevent air oxidation.[1]
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Degassing Solvents: Removing dissolved oxygen from solvents prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles is crucial.
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Controlling Temperature: Higher temperatures can accelerate oxidation. Running reactions at the lowest effective temperature can help minimize side reactions.
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Using High-Purity Reagents: Ensure that starting materials and reagents are free from peroxide or metal impurities that can catalyze oxidation.
Q4: Can my choice of solvent impact the extent of oxidation?
A4: Yes, the solvent can play a significant role. Solvents that are old or have been improperly stored may contain peroxide impurities, which are potent oxidizing agents. It is best practice to use freshly distilled or high-purity, inhibitor-free solvents. Additionally, some solvents are more prone to forming peroxides than others (e.g., ethers like THF, dioxane).
Q5: How should I store my purified 2-aminobenzamide derivatives to ensure long-term stability?
A5: To prevent degradation over time, purified 2-aminobenzamide derivatives should be stored in a cool, dark place. For highly sensitive compounds, storing under an inert atmosphere (e.g., in a vial backfilled with nitrogen or argon) and protecting from light by using an amber vial or wrapping the container in foil is recommended.
Troubleshooting Guide: Oxidation-Related Issues
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture darkens significantly upon heating. | Exposure to atmospheric oxygen at elevated temperatures. | Purge the reaction flask with an inert gas (N₂ or Ar) before heating and maintain a positive pressure of inert gas throughout the reaction. See Protocol 1 . |
| Low product yield with multiple colored impurities on TLC. | Oxidative side reactions are consuming the starting material or product. | In addition to using an inert atmosphere, ensure all solvents are properly degassed before use. Use fresh, high-purity starting materials. |
| Product discolors during workup or purification. | Exposure to air and light during extraction, filtration, or chromatography. | Minimize the exposure time of the product to air. Use degassed solvents for workup and chromatography. Work quickly and, if possible, protect the sample from direct light. |
| Isolated product is pure initially but degrades over time. | Slow oxidation upon storage in the presence of air and light. | Store the final compound under an inert atmosphere in a sealed, amber vial in a refrigerator or freezer. |
Data Summary: Efficacy of Preventative Measures
While specific quantitative improvements in yield are highly dependent on the substrate and reaction conditions, the following table provides a qualitative summary of the effectiveness of common preventative strategies against oxidation.
| Preventative Measure | General Efficacy | Key Considerations & Best Practices |
| Inert Atmosphere (N₂/Ar) | High | Essential for sensitive substrates. Requires appropriate glassware (e.g., Schlenk line or balloon setup).[1] |
| Degassing Solvents | Moderate to High | Crucial for removing dissolved O₂. Most effective when used in conjunction with an inert atmosphere. |
| Lowering Reaction Temperature | Moderate | Can significantly slow oxidation rates but may also reduce the rate of the desired reaction. Optimization is required. |
| Use of Antioxidants | Moderate | A small amount of a radical scavenger (e.g., BHT) can be effective. Must be chosen carefully to ensure it doesn't interfere with the reaction chemistry.[2] |
| Using High-Purity Reagents | High | Minimizes the presence of catalytic metal or peroxide impurities that can initiate oxidation. |
Experimental Protocols
Protocol 1: General Synthesis of an N-substituted 2-Aminobenzamide under an Inert Atmosphere
This protocol is adapted from the synthesis of 2-aminobenzamide derivatives from isatoic anhydride and demonstrates the integration of an inert atmosphere technique.[3][4]
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Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.
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Reagent Addition:
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To the cooled flask, add isatoic anhydride (1.0 eq.).
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Seal the flask with a rubber septum and purge with nitrogen for 5-10 minutes.
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Add dry, degassed DMF via syringe to dissolve the isatoic anhydride.
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In a separate, flame-dried flask, prepare a solution of the desired amine derivative (1.0 eq.) in dry, degassed DMF.
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Transfer the amine solution to the isatoic anhydride solution via syringe.
-
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Reaction:
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Heat the reaction mixture to the desired temperature (e.g., reflux) under a positive pressure of nitrogen (a balloon is sufficient).[4]
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Monitor the reaction progress by TLC.
-
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Workup and Isolation:
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Once the reaction is complete, cool the mixture to room temperature.
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If a precipitate has formed, it can be filtered, washed with a small amount of cold solvent, and dried.[4]
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For soluble products, perform the workup using degassed solvents where possible to minimize oxidation during purification.
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Protocol 2: Using Antioxidants as Stabilizers
In cases where an inert atmosphere is insufficient or impractical, a chemical antioxidant can be added.
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Antioxidant Selection: Choose a non-interfering antioxidant. For many organic reactions, butylated hydroxytoluene (BHT) is a suitable choice as a radical scavenger.
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Procedure:
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During the setup of your reaction (Step 2 in Protocol 1), add a catalytic amount of the antioxidant (e.g., 0.1-1 mol%) to the reaction flask along with the initial reagents before adding the solvent.
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Proceed with the reaction as normal. The antioxidant will preferentially react with trace oxidizing species, protecting your compound of interest.
-
Visualizations
Caption: Experimental workflow for synthesis under an inert atmosphere.
Caption: Factors leading to oxidation and corresponding preventative measures.
References
Scalable synthesis of 2-amino-4,6-dimethoxybenzamide and yield improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-amino-4,6-dimethoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the scalable synthesis of 2-amino-4,6-dimethoxybenzamide?
A1: Common starting materials include 3,5-dimethoxyaniline and 4,6-dimethoxyanthranilic acid. One prominent scalable synthesis route begins with the protection of 3,5-dimethoxyaniline, followed by a series of transformations.[1]
Q2: What is a key intermediate in the synthesis of 2-amino-4,6-dimethoxybenzamide from 3,5-dimethoxyaniline?
A2: A key intermediate in this synthetic pathway is 2-amino-4,6-dimethoxybenzonitrile. The final step of the synthesis involves the hydration of this nitrile to the corresponding benzamide.[1]
Q3: How can the yield of 2-amino-4,6-dimethoxybenzamide be improved during precipitation?
A3: The use of an appropriate anti-solvent, such as methyl tert-butyl ether (MtBE) or heptane, during the precipitation of the final product can lead to a significant improvement in yield.[1]
Q4: What are some of the historical synthetic routes for 2-amino-4,6-dimethoxybenzamide?
A4: Historically, 2-amino-4,6-dimethoxybenzamide has been prepared from 4,6-dimethoxyisatoic anhydride, which in turn was synthesized from 4,6-dimethoxyanthranilic acid and phosgene. Another route involves the conversion of 3,5-dimethoxyaniline to 4,6-dimethoxyisatin, which is then converted to the target compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during the hydration of 2-amino-4,6-dimethoxybenzonitrile. | Optimize reaction time and temperature. Heating for approximately 1-2 hours at temperatures between 100-115°C is recommended. Ensure the use of an effective hydrating agent like methanesulfonic acid.[1] |
| Product loss during workup and isolation. | After the reaction, add water and dichloromethane (DCM) to the acidic mixture. Extract the aqueous layer multiple times with DCM. Wash the combined organic layers with water to remove salts. Use an anti-solvent like MtBE during precipitation to maximize product recovery.[1] | |
| Impurity Formation | Formation of isomeric impurities. | The one-pot process starting from protected 3,5-dimethoxyaniline is designed to precipitate the desired 2-amino-4,6-dimethoxybenzonitrile intermediate, which helps in reducing isomeric impurities.[1] |
| Side reactions due to high reaction temperatures. | While higher temperatures can increase the reaction rate, they can also lead to a higher impurity profile. It is crucial to optimize the time and temperature to achieve a balance between reaction completion and purity.[1] | |
| Reaction Stalls | Inefficient hydration of the nitrile group. | The use of a strong hydrating agent such as methanesulfonic acid is crucial. Re-precipitating the 2-amino-4,6-dimethoxybenzonitrile intermediate before the hydration step can also improve the reaction efficiency.[1] |
Experimental Protocols
Synthesis of 2-Amino-4,6-dimethoxybenzamide from 3,5-Dimethoxyaniline
This process involves the protection of the aniline, followed by cyanation, deprotection, and hydration.
Step 1: Protection of 3,5-Dimethoxyaniline
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Combine 3,5-dimethoxyaniline with trifluoroacetic anhydride and triethylamine in toluene.
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Methyl tert-butyl ether (MtBE) can be used as a solvent in place of, or in addition to, toluene.
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This step yields the protected intermediate, 3,5-dimethoxytrifluoroacetanilide.[1]
Step 2: Cyanation
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The protected 3,5-dimethoxyaniline is then subjected to a cyanation reaction to introduce a cyano group at the 2-position.
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This step results in the formation of 2-cyano-3,5-dimethoxytrifluoroacetanilide.
Step 3: Deprotection
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The trifluoroacetyl protecting group is removed from 2-cyano-3,5-dimethoxytrifluoroacetanilide.
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This is achieved by treating the compound with a deprotecting agent like ethylenediamine in the presence of water.
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This step yields 2-amino-4,6-dimethoxybenzonitrile. The desired product precipitates, which aids in purification by reducing isomeric impurities.[1]
Step 4: Hydration of 2-Amino-4,6-dimethoxybenzonitrile
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The 2-amino-4,6-dimethoxybenzonitrile is hydrated using a hydrating agent such as methanesulfonic acid.
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The reaction is heated for 1-2 hours at a temperature between 100-115°C.[1]
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Following the reaction, water and dichloromethane (DCM) are added to the acidic mixture.
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The aqueous layer is extracted three times with DCM.
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The combined organic layers are washed twice with water.
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The volume of DCM is reduced by distillation.
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The solution is cooled to 23-28°C.
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An anti-solvent, MtBE, is added, and the mixture is further cooled to -5 to 0°C to precipitate the product.
-
The final product, 2-amino-4,6-dimethoxybenzamide, is isolated by filtration and dried.[1]
Visualizations
Caption: Workflow for the scalable synthesis of 2-amino-4,6-dimethoxybenzamide.
Caption: Logic diagram for yield improvement using an anti-solvent.
References
Monitoring reaction progress of 2-Amino-6-methylbenzamide using TLC and HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of 2-Amino-6-methylbenzamide using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
Question: My TLC spots are streaking. How can I resolve this?
Answer: Streaking on a TLC plate can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Sample Overloading: The most common cause of streaking is applying too much sample to the plate.[1]
-
Compound Polarity and Interaction with Silica: Highly polar compounds, especially those with acidic or basic functional groups like the amine in this compound, can interact strongly with the acidic silica gel stationary phase, leading to streaking.[3]
-
Solution: Modify the mobile phase by adding a small amount of a competitive binding agent.
-
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can lead to a diffuse or ring-shaped initial spot, which then streaks upon development.
-
Solution: If possible, dissolve your sample in a less polar solvent for spotting. If the reaction solvent is polar and high-boiling (e.g., DMF, DMSO), after spotting, place the TLC plate under high vacuum for a few minutes to remove the solvent before developing the plate.[4]
-
-
Complex Mixture: If your reaction mixture is complex, multiple unresolved spots can appear as a streak.
-
Solution: Experiment with different solvent systems to improve the separation of the components.
-
Question: My spots are not moving from the baseline or are running at the solvent front.
Answer: The position of the spots on the TLC plate (Rf value) is highly dependent on the polarity of the mobile phase.
-
Spots at the Baseline (Low Rf): This indicates that the mobile phase is not polar enough to move the compounds up the plate.[1][5]
-
Solution: Increase the polarity of your eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try an 8:2 or 7:3 mixture to increase the proportion of the more polar solvent.[6] For very polar compounds, you might need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.[2][7]
-
-
Spots at the Solvent Front (High Rf): This suggests that the mobile phase is too polar, causing all components to travel with the solvent front.[1][5]
-
Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent in your mixture.
-
An ideal solvent system will result in Rf values between 0.15 and 0.85 for the compounds of interest.[5]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am observing shifting retention times in my HPLC analysis. What could be the cause?
Answer: Drifting retention times can compromise the reliability of your HPLC results. Here are common causes and their solutions:
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.[8][9]
-
Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition over time can lead to retention time shifts.[8][9][10]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can cause retention times to drift, especially at the beginning of a series of runs.[9]
-
Solution: Increase the column equilibration time to ensure the stationary phase is fully conditioned with the mobile phase.[9]
-
-
Flow Rate Instability: Inconsistent flow from the pump will directly impact retention times.
Question: My peaks are broad or tailing. How can I improve the peak shape?
Answer: Poor peak shape can be due to a variety of issues related to the column, mobile phase, or sample.
-
Secondary Interactions: For basic compounds like this compound, interactions with acidic silanol groups on the silica-based stationary phase can cause peak tailing.[12]
-
Solution: Add a modifier to the mobile phase to suppress these interactions. For basic analytes, adding a small amount of a basic modifier like triethylamine or using a mobile phase with a higher pH (on a pH-stable column) can improve peak shape.[12] Using a buffer to maintain a consistent ionization state of the analyte is also crucial.[12]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds on the column or degradation of the stationary phase can lead to poor peak shapes.[8][12]
-
Sample Overload: Injecting too much sample can lead to broad, asymmetrical peaks.[8][12]
-
Mismatch between Injection Solvent and Mobile Phase: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Solution: If possible, dissolve the sample in the mobile phase or a weaker solvent.[11]
-
Experimental Protocols
TLC Monitoring of this compound Reactions
Objective: To monitor the consumption of this compound and the formation of the product.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or anisaldehyde stain)
-
Solvents for mobile phase (e.g., ethyl acetate, hexane, dichloromethane, methanol, triethylamine)
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[2]
-
Spotting:
-
On the baseline, spot the starting material (this compound), the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot).[13]
-
To take a sample from the reaction, a capillary spotter can be inserted directly into the reaction flask if it is at a suitable temperature and concentration.[13]
-
Ensure the spots are small and concentrated.[2]
-
-
Development:
-
Prepare the mobile phase. A good starting point for a polar aromatic amine like this compound could be a mixture of hexane and ethyl acetate (e.g., 1:1).[2] Adjust the ratio to achieve good separation. If the compound is very polar, consider a system like dichloromethane:methanol (e.g., 95:5).[2]
-
To mitigate streaking due to the basic amine group, consider adding 0.5-1% triethylamine to the mobile phase.[2]
-
Place a small amount of the mobile phase in the developing chamber, ensuring the level is below the baseline on the TLC plate.[1]
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate by capillary action.[2]
-
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.[2]
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp.[14] this compound should be UV active.
-
If necessary, use a chemical stain like potassium permanganate or anisaldehyde to visualize the spots.[1][2]
-
-
Interpretation: Monitor the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot. The reaction is complete when the starting material spot is no longer visible.[13]
HPLC Monitoring of this compound Reactions
Objective: To quantitatively monitor the reaction progress by measuring the peak areas of the reactant and product.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Mobile phase modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate)
-
Syringe filters for sample preparation
Procedure:
-
Mobile Phase Preparation:
-
A typical mobile phase for the analysis of aromatic amines on a C18 column would be a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[15]
-
Example mobile phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
The use of an acidic modifier like formic acid helps to protonate the amine, leading to better peak shapes.[16]
-
-
Sample Preparation:
-
Take a small aliquot of the reaction mixture.
-
Dilute it with the mobile phase to a suitable concentration.
-
Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.[11]
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run a gradient or isocratic method. A gradient method, starting with a higher proportion of the aqueous phase and increasing the organic phase, is often suitable for separating components with different polarities in a reaction mixture.
-
Set the UV detector to a wavelength where both the starting material and the expected product have good absorbance (e.g., 254 nm or a specific λmax).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the product based on their retention times (which can be determined by injecting standards).
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress.
-
Data Presentation
Table 1: Example TLC Data for a Hypothetical Reaction of this compound
| Compound | Rf Value (7:3 Hexane:Ethyl Acetate) | Rf Value (95:5 DCM:Methanol) | Visualization |
| This compound | 0.45 | 0.60 | UV (254 nm), stains purple with KMnO4 |
| Product | 0.25 | 0.40 | UV (254 nm), stains yellow with KMnO4 |
Table 2: Example HPLC Data for a Hypothetical Reaction of this compound
| Compound | Retention Time (min) | UV λmax (nm) |
| This compound | 5.8 | 254, 298 |
| Product | 8.2 | 254, 320 |
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Troubleshooting workflow for common HPLC problems.
Frequently Asked Questions (FAQs)
Q1: Why is a co-spot important in TLC reaction monitoring?
A1: A co-spot, where both the starting material and the reaction mixture are spotted in the same lane, is crucial for accurate interpretation. It helps to confirm if a spot in the reaction mixture is indeed the starting material, especially if the Rf values of the reactant and product are very close. If the starting material and a product have slightly different Rf values, the co-spot may appear elongated, indicating that they are different compounds.[13]
Q2: My compound is not UV active. How can I visualize it on the TLC plate?
A2: If your compound does not absorb UV light, you can use a variety of chemical stains to visualize the spots.[1] For a general-purpose stain, potassium permanganate (KMnO₄) is effective for compounds that can be oxidized. Anisaldehyde or vanillin stains can also be used and often give a range of colors for different functional groups upon heating.[1][2]
Q3: What is a guard column in HPLC and should I use one?
A3: A guard column is a small, disposable column placed before the main analytical column. Its purpose is to protect the more expensive analytical column by trapping strongly retained or particulate matter from the sample.[9] Using a guard column is highly recommended, especially when analyzing complex reaction mixtures, as it can significantly extend the lifetime of your analytical column.
Q4: Can I use the same solvent system for column chromatography that I developed for TLC?
A4: Yes, TLC is an excellent tool for developing a solvent system for column chromatography.[17] The solvent system that gives a good separation and an Rf value of around 0.2-0.4 for the desired compound on a TLC plate is often a good starting point for column chromatography.
Q5: The reaction is conducted in DMF, which causes a large smear on my TLC plate. How can I get a clean TLC?
A5: High-boiling polar solvents like DMF or DMSO can interfere with TLC development. To overcome this, after spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for several minutes to evaporate the solvent before placing it in the developing chamber.[4] Alternatively, performing a mini-workup, such as a quick extraction of an aliquot in an Eppendorf tube, can remove interfering components before TLC analysis.[18]
References
- 1. silicycle.com [silicycle.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. mastelf.com [mastelf.com]
- 12. hplc.eu [hplc.eu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 18. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Quinazolinone Synthesis: 2-Amino-6-methylbenzamide vs. Anthranilamide
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic drugs.[1] Their derivatives are known for a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] A common and versatile method for synthesizing the quinazolinone scaffold is the condensation reaction of an ortho-aminobenzamide with an aldehyde or other carbonyl-containing compound.[3][4]
This guide provides an objective comparison of two starting materials for this synthesis: the standard precursor, anthranilamide (2-aminobenzamide), and its substituted analogue, 2-amino-6-methylbenzamide. The comparison focuses on reaction efficiency, potential yields, and the stereoelectronic impact of the substituent, supported by experimental data and established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
General Reaction Pathway
The synthesis of 2-substituted quinazolinones from ortho-aminobenzamides and aldehydes typically proceeds via an initial condensation to form a Schiff base (or a related intermediate), followed by an intramolecular cyclization and subsequent oxidation to yield the final aromatic quinazolinone. The oxidation can be achieved using various oxidants or, in some cases, occurs via aerobic oxidation.[1][5]
Caption: General workflow for quinazolinone synthesis.
Performance Comparison: Anthranilamide vs. This compound
The primary difference between the two precursors is the presence of a methyl group at the 6-position (ortho to the amino group) in this compound. This substitution has significant implications for the reaction's feasibility and efficiency due to steric hindrance.
| Parameter | Anthranilamide (Unsubstituted) | This compound (Substituted) | Rationale for Difference |
| Reactivity | High | Low to Moderate (Expected) | The methyl group ortho to the amine sterically hinders the initial nucleophilic attack on the aldehyde and the subsequent intramolecular cyclization.[6] |
| Typical Yields | Moderate to Excellent (up to 97%)[5] | Low to Poor (Expected) | Steric hindrance often leads to lower reaction rates and the formation of side products, such as non-cyclized amides, thereby reducing the yield of the desired quinazolinone.[6] |
| Reaction Conditions | Versatile; compatible with various catalysts (acid/base), solvents, and energy sources (thermal, microwave).[6][7] | Requires more forcing conditions (higher temperatures, longer reaction times) to overcome the steric barrier. | Increased energy input is often necessary to facilitate reactions involving sterically hindered substrates. |
| Substrate Scope | Broad; reacts with a wide range of aromatic, aliphatic, and heterocyclic aldehydes.[5][6] | Limited (Expected) | The steric clash may prevent reactions with bulky aldehydes, narrowing the scope of achievable products. |
| Availability | Commercially available and widely used.[8] | Less common, typically requires custom synthesis. | Lower demand due to synthetic challenges associated with its use. |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4(3H)-quinazolinone using Anthranilamide
This protocol is a representative example of a catalyst-free synthesis in a high-boiling solvent, leveraging aerobic oxidation.
Materials:
-
Anthranilamide (1 mmol)
-
Benzaldehyde (1 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
Add anthranilamide, benzaldehyde, and DMSO to a reaction vessel equipped with a magnetic stirrer.[5]
-
Heat the mixture at 120°C and stir for 24 hours in the open air.[5]
-
After cooling to room temperature, add 10 mL of water to precipitate the product.[5]
-
Collect the solid by filtration, wash with petroleum ether, and dry under reduced pressure to obtain 2-phenyl-4(3H)-quinazolinone.[5]
-
Reported Yield: 97%.[5]
Protocol 2: Synthesis using this compound (Anticipated Modifications)
Anticipated Adjustments:
-
Temperature: May need to be increased (e.g., to 130-150°C) to provide sufficient energy to overcome the activation barrier imposed by steric hindrance.
-
Reaction Time: A longer reaction time (>24 hours) might be required.
-
Catalyst: The addition of a strong acid catalyst (e.g., p-TSA) could be necessary to promote the initial condensation step.[6]
Expected Outcome:
-
The yield is expected to be significantly lower than that obtained with anthranilamide. A significant portion of the starting material may remain unreacted, or a non-cyclized amide intermediate could be isolated as the major product due to the difficulty of the intramolecular cyclization step.[6]
Mechanistic Considerations
The key difference in the reaction mechanism for the two substrates lies in the transition state energies of the condensation and cyclization steps.
Caption: Comparative reaction pathways and energy states.
The ortho-methyl group in this compound creates a high-energy transition state for the cyclization step. This steric repulsion makes it difficult for the amide nitrogen to approach the imine carbon, thus favoring alternative, lower-energy pathways like the formation of stable, non-cyclized intermediates.
Conclusion
For the synthesis of 2-substituted quinazolinones, anthranilamide is a demonstrably superior starting material. Its unsubstituted nature allows for high reactivity and versatility, leading to excellent yields across a broad range of reaction conditions and substrates.[5][6]
Conversely, This compound represents a synthetically challenging alternative. The steric hindrance imposed by the 6-methyl group is expected to severely impede the key cyclization step, leading to poor yields and a limited substrate scope.[6] While not impossible, the synthesis would likely require harsh, optimized conditions and may not be practical for many applications. Therefore, for researchers aiming for efficient and high-yielding access to a diverse library of quinazolinone derivatives, anthranilamide remains the precursor of choice.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone - Google Patents [patents.google.com]
- 6. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. CN107778256B - A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde - Google Patents [patents.google.com]
Efficacy of Tankyrase Inhibitors: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various small molecule inhibitors targeting tankyrases (TNKS1 and TNKS2), enzymes pivotal in the Wnt/β-catenin signaling pathway. While this guide focuses on the broader class of tankyrase inhibitors due to a lack of specific comparative data on a series of 2-Amino-6-methylbenzamide analogs, the principles and methodologies presented are directly applicable to the evaluation of any novel inhibitor series.
Tankyrases, members of the poly(ADP-ribose) polymerase (PARP) family, are key regulators of the Wnt/β-catenin signaling pathway.[1][2] Their inhibition presents a promising therapeutic strategy for cancers with aberrant Wnt signaling, particularly those with mutations in the adenomatous polyposis coli (APC) gene.[3] Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a crucial component of the β-catenin destruction complex, leading to its ubiquitination and subsequent degradation.[2][4] This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate transcription of target genes implicated in cell proliferation and tumorigenesis.[5] Tankyrase inhibitors counteract this process by stabilizing Axin, thereby promoting β-catenin degradation and suppressing Wnt signaling.
Comparative Efficacy of Tankyrase Inhibitors
The inhibitory potential of various compounds against tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2) is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values for several well-characterized tankyrase inhibitors.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| XAV939 | TNKS1/TNKS2 | 11 / 4 | Enzymatic | [6] |
| G007-LK | TNKS1/TNKS2 | < 25 | Enzymatic | [6] |
| LZZ-02 | TNKS1/TNKS2 | 10,000 (cellular) | TOPFlash Reporter | [1] |
| WIKI4 | TNKS2 | High Potency | Enzymatic | [7] |
| Olaparib | PARP family | 5.2 (TNKS2) | Enzymatic | [8] |
| 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | TNKS2 | 5.25 | Enzymatic | [8] |
Experimental Protocols
Accurate assessment of tankyrase inhibition requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays.
In Vitro Tankyrase Enzymatic Assay (Chemiluminescent)
This assay quantifies the poly(ADP-ribosyl)ation of a substrate by recombinant tankyrase.
Materials:
-
Recombinant human Tankyrase 1 or 2
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compounds (dissolved in DMSO)
-
Plate reader capable of measuring chemiluminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the recombinant tankyrase enzyme and biotinylated NAD+ in the assay buffer to the desired concentrations.
-
Reaction Initiation: Add 25 µL of the compound dilutions to the histone-coated wells. Subsequently, add 25 µL of the enzyme/biotinylated NAD+ mixture to initiate the reaction. Include wells with enzyme and no inhibitor as a positive control and wells without enzyme as a negative control.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of Streptavidin-HRP diluted in wash buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the chemiluminescent substrate to each well.
-
Immediately measure the chemiluminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Wnt Signaling Assay (TOPFlash Reporter Assay)
This cell-based assay measures the transcriptional activity of β-catenin.
Materials:
-
HEK293T or other suitable cell line
-
TOPFlash and FOPFlash (negative control) luciferase reporter plasmids
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPFlash or FOPFlash reporter plasmid and a constitutively active β-catenin expression plasmid (or stimulate with Wnt3a conditioned medium).
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the TOPFlash luciferase activity to the FOPFlash activity for each treatment. Calculate the percent inhibition relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of tankyrase inhibitors and the general workflow for their evaluation, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the role of tankyrase inhibition.
Caption: General experimental workflow for the evaluation of tankyrase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. interchim.fr [interchim.fr]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of enkephalin analogs. Part VI. N,N-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 2-Amino-6-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to 2-Amino-6-methylbenzamide, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of direct head-to-head comparative studies in published literature, this guide outlines three plausible and chemically sound synthetic strategies based on established organic chemistry transformations. The routes originate from readily available precursors: 2-amino-6-methylbenzonitrile, 2-nitro-6-methylbenzamide, and 2-amino-6-methylbenzoic acid.
Data Summary
The following table summarizes the key aspects of the hypothesized synthetic routes. Quantitative data such as reaction times, yields, and purity are based on analogous transformations found in the literature for similar substrates, as direct experimental data for the synthesis of this compound is not extensively documented.
| Parameter | Route 1: Hydrolysis of Nitrile | Route 2: Reduction of Nitro Compound | Route 3: Amidation of Carboxylic Acid |
| Starting Material | 2-Amino-6-methylbenzonitrile | 2-Nitro-6-methylbenzamide | 2-Amino-6-methylbenzoic acid |
| Key Transformation | Nitrile to Amide | Nitro to Amine | Carboxylic Acid to Amide |
| Typical Reagents | H₂O₂, NaOH or H₂SO₄, H₂O | H₂, Pd/C or Fe, HCl | SOCl₂, NH₃ or a coupling agent (e.g., HATU), NH₃ |
| Reaction Temperature | 40-100 °C | 25-80 °C | 0-100 °C |
| Purity | High | Generally High, may require purification to remove metal contaminants | High, may require chromatographic purification |
| Advantages | Potentially a one-step synthesis from a commercially available precursor. | High-yielding and reliable reduction. | Utilizes a common and well-understood transformation. |
| Disadvantages | Can sometimes lead to the over-hydrolysis to the carboxylic acid. | Requires the synthesis of the nitro-precursor. Use of heavy metals can be a concern. | May require activation of the carboxylic acid and protection of the amine group. |
Experimental Protocols
The following are detailed experimental protocols for the three proposed synthetic routes. These protocols are based on general procedures for the described transformations and should be adapted and optimized for the specific synthesis of this compound.
Route 1: Hydrolysis of 2-Amino-6-methylbenzonitrile
This route involves the partial hydrolysis of the nitrile group of 2-amino-6-methylbenzonitrile to the corresponding primary amide.
Materials:
-
2-Amino-6-methylbenzonitrile
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 2-amino-6-methylbenzonitrile in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of sodium hydroxide in water to the flask.
-
Slowly add hydrogen peroxide solution dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Reduction of 2-Nitro-6-methylbenzamide
This route involves the reduction of a nitro group to an amine. The starting material, 2-nitro-6-methylbenzamide, would first need to be synthesized from 2-nitro-6-methylbenzoic acid.
Materials:
-
2-Nitro-6-methylbenzamide
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas or a hydrogen donor like ammonium formate
-
Methanol or Ethanol
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve 2-nitro-6-methylbenzamide in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or add a hydrogen donor such as ammonium formate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Route 3: Amidation of 2-Amino-6-methylbenzoic Acid
This route involves the conversion of the carboxylic acid group of 2-amino-6-methylbenzoic acid into a primary amide.
Materials:
-
2-Amino-6-methylbenzoic acid (6-Methylanthranilic acid)
-
Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU, HOBt, EDC)
-
Ammonia (gas or solution in a suitable solvent)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine or another suitable base
Procedure (using thionyl chloride):
-
Suspend 2-amino-6-methylbenzoic acid in an anhydrous solvent like DCM in a round-bottom flask under an inert atmosphere.
-
Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and carefully quench any excess thionyl chloride with ice-cold water.
-
Neutralize the solution with a base and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent and cool in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.
-
Stir the reaction mixture until the formation of the amide is complete (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three proposed synthetic routes to this compound.
Caption: Overview of three potential synthetic pathways to this compound.
Caption: A typical experimental workflow for the synthesis via nitro group reduction.
Caption: A decision-making flowchart for selecting a synthetic route.
A Comparative Guide to Validating the Structure of 2-Amino-6-methylbenzamide Derivatives using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For derivatives of 2-Amino-6-methylbenzamide, a scaffold of interest in medicinal chemistry, precise structural elucidation is critical for understanding structure-activity relationships (SAR) and ensuring the integrity of downstream applications. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of these compounds. Detailed experimental protocols and data interpretation are provided to assist researchers in this essential task.
Introduction to Structural Validation Techniques
The primary method for elucidating the covalent framework of organic molecules in solution is 2D NMR spectroscopy. Techniques such as COSY, HSQC, and HMBC provide powerful through-bond correlation data, allowing for the comprehensive mapping of a molecule's atomic connectivity. While 2D NMR is unparalleled in this regard, a multi-technique approach is often employed for complete characterization. This guide will compare the utility of 2D NMR with two other powerful analytical methods: Mass Spectrometry (MS) and Single-Crystal X-ray Crystallography.
Comparative Analysis of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed atomic connectivity (H-H, C-H one-bond, and C-H long-range correlations), stereochemical relationships (NOESY/ROESY). | Provides a complete picture of the covalent structure in solution. Non-destructive. | Relatively low sensitivity compared to MS. Can be time-consuming to acquire and analyze complex spectra. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about substructures. | Extremely high sensitivity. Provides rapid confirmation of molecular formula. | Does not provide direct information about atomic connectivity or stereochemistry. Isomers are often indistinguishable. |
| Single-Crystal X-ray Crystallography | Unambiguous three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and absolute stereochemistry. | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be challenging and time-consuming to grow. The solid-state conformation may differ from the solution-state conformation. |
Structural Elucidation of this compound using 2D NMR
To illustrate the power of 2D NMR, we will detail the expected spectral data for the parent compound, this compound. The numbering scheme used for NMR assignments is provided below.
Figure 1. Structure and numbering of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in a common NMR solvent such as DMSO-d₆. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (DMSO-d₆, 500 MHz)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H3 | ~6.5 | d | 1H | ~7.5 |
| H4 | ~7.0 | t | 1H | ~7.8 |
| H5 | ~6.4 | d | 1H | ~8.0 |
| NH₂ (2) | ~5.0 | br s | 2H | - |
| CH₃ (8) | ~2.1 | s | 3H | - |
| CONH₂ (7) | ~7.5 (one H), ~7.2 (one H) | br s | 2H | - |
Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~130 |
| C2 | ~150 |
| C3 | ~112 |
| C4 | ~128 |
| C5 | ~115 |
| C6 | ~122 |
| C=O (7) | ~170 |
| CH₃ (8) | ~18 |
2D NMR Correlation Analysis
The following sections describe the expected correlations in the COSY, HSQC, and HMBC spectra of this compound, which are crucial for confirming its structure.
The COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, the key expected correlations are within the aromatic spin system.
Table 3: Predicted Key COSY Correlations
| Correlating Protons | Interpretation |
| H3 – H4 | Confirms the ortho relationship between these two protons. |
| H4 – H5 | Confirms the ortho relationship between these two protons. |
The HSQC spectrum correlates protons directly attached to carbons (one-bond ¹H-¹³C correlations). This experiment is essential for assigning the protonated carbons.
Table 4: Predicted Key HSQC Correlations
| Proton | Correlating Carbon | Interpretation |
| H3 | C3 | Assigns the chemical shift of C3. |
| H4 | C4 | Assigns the chemical shift of C4. |
| H5 | C5 | Assigns the chemical shift of C5. |
| CH₃ (H8) | CH₃ (C8) | Assigns the chemical shift of the methyl carbon. |
The HMBC spectrum shows correlations between protons and carbons over multiple bonds (typically two to three bonds, sometimes four). This is arguably the most powerful 2D NMR experiment for piecing together the carbon skeleton.
Table 5: Predicted Key HMBC Correlations
| Proton | Correlating Carbon(s) | Interpretation |
| H3 | C1, C5 | Connects H3 to the quaternary carbon C1 and confirms its position relative to C5. |
| H4 | C2, C6 | Confirms the position of H4 relative to the substituted carbons C2 and C6. |
| H5 | C1, C3 | Connects H5 to the quaternary carbon C1 and confirms its position relative to C3. |
| CH₃ (H8) | C1, C5, C6 | Crucial for placing the methyl group at C6, showing correlations to the neighboring aromatic carbons. |
| CONH₂ | C1, C=O (7) | Confirms the attachment of the amide group to C1. |
| NH₂ | C1, C2, C3 | Confirms the position of the amino group at C2. |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is homogeneous.
1D NMR Spectroscopy
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2 seconds.
-
2D NMR Spectroscopy
-
gCOSY (gradient-selected COSY):
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfph' on Bruker).
-
Spectral Width: 12-16 ppm in both F1 and F2 dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
gHSQC (gradient-selected HSQC):
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Spectrometer Frequencies: e.g., 500 MHz (¹H, F2) and 125 MHz (¹³C, F1).
-
Spectral Widths: 12-16 ppm (F2) and 160-200 ppm (F1).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
gHMBC (gradient-selected HMBC):
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Spectrometer Frequencies: e.g., 500 MHz (¹H, F2) and 125 MHz (¹³C, F1).
-
Spectral Widths: 12-16 ppm (F2) and 200-240 ppm (F1).
-
Number of Increments (F1): 256-400.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8 Hz.
-
Visualizations
The logical workflow for the structural elucidation of a this compound derivative using 2D NMR and the key HMBC correlations are depicted in the following diagrams.
Caption: Experimental workflow for synthesis and structural validation.
Caption: Key HMBC correlations for structural assignment.
Biological evaluation of novel compounds synthesized from 2-Amino-6-methylbenzamide
Introduction
This guide provides a comparative analysis of the biological evaluation of novel compounds synthesized from benzamide precursors, with a focus on their potential as antimicrobial and anticancer agents. While specific data for derivatives of 2-Amino-6-methylbenzamide is limited in the available literature, this guide will focus on closely related 2-aminobenzamide and 4-methylbenzamide derivatives to provide a representative overview of the biological activities and evaluation methodologies for this class of compounds. The data presented is intended for researchers, scientists, and drug development professionals.
Antimicrobial Activity of 2-Aminobenzamide Derivatives
A series of novel 2-aminobenzamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The activity of these compounds is compared with standard antimicrobial agents.
Data Presentation: Antimicrobial Screening
The following table summarizes the antimicrobial activity of selected 2-aminobenzamide derivatives, with the zone of inhibition used as a quantitative measure of their efficacy.
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| Bacillus subtilis (mm) | Staphylococcus aureus (mm) | Pseudomonas aeruginosa (mm) | |
| Compound 1 | 12 | 11 | 10 |
| Compound 2 | 14 | 13 | 12 |
| Compound 3 | 11 | 10 | 9 |
| Compound 5 | 18 | 17 | 16 |
| Compound 7 | 13 | 12 | 11 |
| Ampicillin | 25 | 23 | - |
| Clotrimazole | - | - | - |
Note: The data is based on the agar well diffusion method, and the values represent the diameter of the zone of inhibition in millimeters (mm).[1][2][3] Compound 5 demonstrated significant antimicrobial potential, with its antifungal activity against Aspergillus fumigatus being more potent than the standard drug Clotrimazole.[1][2][3]
Experimental Protocol: Agar Well Diffusion Method
The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.[1][2]
-
Preparation of Media and Inoculum: Nutrient agar plates were prepared and uniformly inoculated with the test microorganisms (Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans).
-
Well Preparation: Wells of 6 mm diameter were punched into the agar plates using a sterile borer.
-
Compound Application: A solution of each test compound (5 mg/mL in DMSO) was added to the respective wells.[1]
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Collection: The diameter of the zone of inhibition around each well was measured in millimeters.
Anticancer Activity of 4-Methylbenzamide Derivatives
Novel 4-methylbenzamide derivatives containing 2,6-substituted purines have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to quantify the cytotoxic potential of these compounds.
Data Presentation: Anticancer Screening
The following table summarizes the IC50 values of the most promising 4-methylbenzamide derivatives against various cancer cell lines.
| Compound | K562 (Chronic Myelogenous Leukemia) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) | OKP-GS (Ovarian Cancer) IC50 (µM) |
| Compound 7 | 2.27 | 1.42 | 4.56 |
| Compound 10 | 2.53 | 1.52 | 24.77 |
| Doxorubicin | 0.15 | 0.08 | 0.45 |
Note: The data represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[4] Compounds 7 and 10 exhibited significant inhibitory activity against the tested cancer cell lines.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (K562, HL-60, and OKP-GS) were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and a positive control (Doxorubicin) for 48-72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Visualizations
Experimental Workflow
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Substituents on the Reactivity of 2-Aminobenzamides in Condensation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount for efficient synthesis and the discovery of novel therapeutics. This guide provides an objective comparison of the reactivity of substituted 2-aminobenzamides in condensation reactions, a cornerstone for the synthesis of quinazolinones and related heterocyclic scaffolds. By examining the impact of various substituents on reaction outcomes and providing supporting experimental data, this document aims to inform strategic decisions in synthetic chemistry.
The condensation of 2-aminobenzamides with carbonyl compounds, particularly aldehydes and ketones, is a fundamental transformation in organic synthesis, leading to the formation of a diverse array of heterocyclic compounds.[1][2] Among the most prominent products are quinazolinones, a class of compounds with significant pharmacological activities.[1] The efficiency of these condensation reactions is profoundly influenced by the nature of the substituents on the 2-aminobenzamide scaffold.
The Role of Substituents: An Electronic Tug-of-War
The reactivity of the 2-aminobenzamide molecule in condensation reactions is primarily governed by the nucleophilicity of the amino group and the electrophilicity of the amide carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this reactivity through their electronic effects.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aromatic ring through resonance and inductive effects.[3][4] This, in turn, enhances the nucleophilicity of the 2-amino group, making it more reactive towards the electrophilic carbonyl carbon of the reaction partner (e.g., an aldehyde).[4] This increased nucleophilicity generally leads to faster reaction rates and higher yields.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and halogens (-Cl, -Br) pull electron density away from the aromatic ring.[3][5] This deactivates the amino group, reducing its nucleophilicity and thereby slowing down the initial step of the condensation reaction.[4] Consequently, reactions with 2-aminobenzamides bearing EWGs may require harsher conditions or longer reaction times to achieve comparable yields to their EDG-substituted counterparts.
Comparative Reactivity Data
The following table summarizes the performance of various substituted 2-aminobenzamides in condensation reactions to form quinazolinone derivatives, based on data from several studies. It is important to note that direct comparison can be challenging due to variations in reaction conditions, catalysts, and carbonyl partners across different studies. However, general trends can be discerned.
| 2-Aminobenzamide Substituent | Carbonyl Partner | Catalyst/Conditions | Product Yield (%) | Observations | Reference |
| H (Unsubstituted) | Benzaldehyde | DMSO, 100-120 °C | Not specified | General method for 2-substituted quinazolin-4(3H)-ones. | [1] |
| H (Unsubstituted) | Various Aldehydes | Lactic Acid, Solvent-free, 70 °C | Good to excellent | Green and efficient protocol. | [6] |
| Various Substituents | Methanol (as C1 source) | Cu-catalyst, Cs₂CO₃ | Moderate to excellent | Demonstrates a radical-mediated oxidative pathway. | [7] |
| H (Unsubstituted) | Aldehydes/Ketones | Technical Iodine, Ethanol | Not specified | Leads to hydrazone and quinazoline derivatives. | [8] |
| Various Substituents | Amines | Ruthenium catalyst | Moderate to high | Deaminative coupling to form quinazolinones. | [9] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for validating and building upon existing research. Below is a representative protocol for a typical condensation reaction.
General Procedure for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones
This protocol is adapted from a method utilizing dimethyl sulfoxide (DMSO) as both a solvent and an oxidant.[1]
Materials:
-
Substituted 2-aminobenzamide (1 mmol)
-
Aldehyde (1.2 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-aminobenzamide (1 mmol) and the aldehyde (1.2 mmol) in DMSO (5 mL).
-
Heat the reaction mixture to 100-120 °C and stir for the time required to complete the reaction (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Process
To better understand the relationships and workflows discussed, the following diagrams have been generated.
Caption: General workflow for the condensation reaction.
Caption: Influence of electronic effects on reactivity.
Conclusion
The reactivity of substituted 2-aminobenzamides in condensation reactions is a critical factor in the synthesis of quinazolinones and other valuable heterocyclic compounds. A clear understanding of the electronic effects of substituents allows for the rational design of synthetic strategies. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups impede it. By carefully selecting the appropriate substituted 2-aminobenzamide and optimizing reaction conditions, researchers can significantly improve the efficiency and outcome of their synthetic endeavors. This guide provides a foundational understanding to aid in this selection process, emphasizing the importance of data-driven decisions in chemical synthesis.
References
- 1. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
In vitro testing of 2-Amino-6-methylbenzamide derivatives against cancer cell lines
A comprehensive analysis of the cytotoxic effects of various benzamide derivatives against multiple cancer cell lines, detailing experimental methodologies and associated signaling pathways.
While this guide focuses on the broader class of anticancer benzamide derivatives due to a lack of specific literature on 2-Amino-6-methylbenzamide, the presented data on structurally similar compounds, particularly 4-methylbenzamide derivatives, offers valuable insights for researchers, scientists, and drug development professionals. The information compiled herein provides a comparative overview of their efficacy, the experimental procedures used for their evaluation, and the molecular pathways they influence.
Comparative Efficacy of Benzamide Derivatives
The in vitro cytotoxic activity of various benzamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data presented below summarizes the IC50 values for several promising benzamide derivatives from recent studies.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 7 (4-methylbenzamide derivative) | K562 (Chronic Myelogenous Leukemia) | 2.27 | Sorafenib | 2.87 |
| HL-60 (Acute Promyelocytic Leukemia) | 1.42 | 2.15 | ||
| MCF-7 (Breast Adenocarcinoma) | >50 | 5.85 | ||
| HeLa (Cervical Adenocarcinoma) | 11.52 | 4.97 | ||
| HepG2 (Hepatocellular Carcinoma) | 8.84 | 3.21 | ||
| A-549 (Lung Carcinoma) | 12.35 | 4.56 | ||
| OKP-GS (Renal Cell Carcinoma) | 4.56 | - | ||
| Compound 10 (4-methylbenzamide derivative) | K562 (Chronic Myelogenous Leukemia) | 2.53 | Sorafenib | 2.87 |
| HL-60 (Acute Promyelocytic Leukemia) | 1.52 | 2.15 | ||
| MCF-7 (Breast Adenocarcinoma) | 24.77 | 5.85 | ||
| HeLa (Cervical Adenocarcinoma) | 10.23 | 4.97 | ||
| HepG2 (Hepatocellular Carcinoma) | 6.45 | 3.21 | ||
| A-549 (Lung Carcinoma) | 11.87 | 4.56 | ||
| OKP-GS (Renal Cell Carcinoma) | 24.77 | - | ||
| Sulfonamidebenzamide Derivative | HCT-116 (Colon Carcinoma) | 3.6 - 11.0 | - | - |
| MCF-7 (Breast Adenocarcinoma) | 3.6 - 11.0 | - |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of anticancer compounds.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the benzamide derivatives and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Cancer cell lines
-
6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates and treat with the benzamide derivatives for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It is based on the measurement of the cellular DNA content using a fluorescent dye such as propidium iodide.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
-
Cancer cell lines
-
6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates and treat with the benzamide derivatives for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway implicated in the anticancer activity of benzamide derivatives.
A Comparative Guide to Analytical Techniques for the Quantification of 2-Aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various analytical techniques for the quantitative determination of 2-aminobenzamide (2-AB). As a crucial compound in pharmaceutical sciences, both as a fluorescent labeling agent for glycans and a potential pharmacophore, its accurate quantification is paramount. This document outlines the performance of key analytical methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method is a critical decision in the drug development pipeline, influencing accuracy, sensitivity, and efficiency. The following table summarizes the performance characteristics of commonly employed techniques for 2-aminobenzamide quantification.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation by liquid chromatography and detection by UV-Vis absorption. | ~0.1 - 1 µg/mL | ~0.3 - 3 µg/mL | >0.998 | Robust, cost-effective, widely available. | Moderate sensitivity, potential for matrix interference. |
| HPLC-FLD | Separation by liquid chromatography and detection of native fluorescence. | ~10 - 100 ng/mL | ~30 - 300 ng/mL | >0.999 | High sensitivity and selectivity for fluorescent compounds. | Not all compounds are naturally fluorescent. |
| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometry for detection. | ~0.1 - 1 ng/mL | ~0.3 - 3 ng/mL | >0.999 | Very high sensitivity and selectivity, structural confirmation. | High instrument cost, complex method development. |
| UV-Vis Spectrophotometry | Measurement of the absorption of UV-Vis light by the analyte in a solution. | ~1 - 5 µg/mL | ~3 - 15 µg/mL | >0.995 | Simple, rapid, low cost. | Low sensitivity, highly susceptible to interference. |
| Capillary Electrophoresis (CE)-UV | Separation based on electrophoretic mobility in a capillary with UV detection. | ~0.5 - 5 µg/mL | ~1.5 - 15 µg/mL | >0.997 | High separation efficiency, low sample and reagent consumption. | Lower sensitivity compared to HPLC-FLD and LC-MS/MS. |
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting an appropriate analytical technique for 2-aminobenzamide quantification and a typical experimental workflow for its analysis.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of 2-aminobenzamide in relatively clean sample matrices.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: 30 °C.
-
Detection wavelength: 254 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of 2-aminobenzamide (1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 2-aminobenzamide in the sample by interpolating its peak area on the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying trace levels of 2-aminobenzamide in complex biological matrices.
-
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole).
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
Gradient elution may be required depending on the matrix.
-
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min.
-
Injection volume: 5 µL.
-
Column temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Monitor the appropriate precursor-to-product ion transition for 2-aminobenzamide (e.g., m/z 137.1 -> 120.1).
-
-
Standard and Sample Preparation:
-
Prepare calibration standards in the same matrix as the sample to compensate for matrix effects.
-
Sample preparation may involve protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) for cleaner extracts.
-
-
Quantification:
-
Use an internal standard (e.g., a stable isotope-labeled 2-aminobenzamide) for accurate quantification.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration.
-
UV-Visible Spectrophotometry
A simple and rapid method for the determination of 2-aminobenzamide in bulk or simple formulations.
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
-
Solvent:
-
Methanol or a suitable buffer in which the analyte is stable and soluble.
-
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for 2-aminobenzamide in the chosen solvent (typically around 250-260 nm and 330-340 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Prepare the sample solution and measure its absorbance.
-
-
Quantification:
-
Create a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of the sample from its absorbance using the calibration curve and Beer-Lambert's law.
-
Capillary Electrophoresis with UV Detection (CE-UV)
An alternative separation technique that offers high efficiency and low sample consumption.
-
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
-
Background Electrolyte (BGE):
-
25 mM sodium borate buffer, pH 9.2.
-
-
Electrophoretic Conditions:
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Dissolve standards and samples in the BGE or a compatible low-ionic-strength buffer.
-
Filter all solutions before introduction into the capillary.
-
-
Quantification:
-
Construct a calibration curve based on the peak area or peak height of the standards.
-
Determine the concentration of the analyte in the sample by comparison to the calibration curve.
-
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Amino-6-methylbenzamide
This document provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Amino-6-methylbenzamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following guidelines are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Summary
This compound is a chemical that requires careful handling. The primary hazards associated with this compound are skin and eye irritation[1][2]. Some safety data sheets also indicate that it may be harmful if swallowed and may cause respiratory irritation[3]. Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Irritation | Causes skin irritation[1][2]. | pictogram | Warning |
| Eye Irritation | Causes serious eye irritation[1][2]. | pictogram | Warning |
| Acute Toxicity (Oral) | Harmful if swallowed[4]. | pictogram | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation[3][4]. | pictogram | Warning |
This table summarizes the potential hazards. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.
Core Disposal Principle: Professional Waste Management
The universally recommended and required method for the disposal of this compound and any materials contaminated with it is through a licensed and approved hazardous waste disposal service[5][6]. Under no circumstances should this chemical be disposed of down the drain or in regular trash without proper decontamination.
Operational Protocols for Disposal
The following protocols provide detailed, step-by-step methodologies for managing the waste stream of this compound from generation to disposal.
Protocol 1: Disposal of Unused or Waste this compound
This protocol outlines the procedure for preparing bulk or residual this compound for collection by a hazardous waste disposal company.
-
Container Selection:
-
Use a container that is chemically compatible with this compound and is in good condition, with no cracks or leaks.
-
The container must have a secure, screw-top cap.
-
-
Waste Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste, including any solvents or mixtures.
-
Indicate the approximate quantities and associated hazards (e.g., "Irritant").
-
-
Storage Prior to Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area.
-
Ensure the storage area is cool, dry, and well-ventilated[1].
-
Segregate the waste from incompatible materials.
-
| Incompatible Material Classes | Examples |
| Strong Oxidizing Agents | Nitrates, Perchlorates, Peroxides |
| Acids | Hydrochloric Acid, Sulfuric Acid |
| Acid Anhydrides | Acetic Anhydride |
| Acid Chlorides | Acetyl Chloride |
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Protocol 2: Spill Decontamination and Disposal
This protocol provides instructions for the safe cleanup and disposal of a small-scale spill of this compound.
-
Immediate Response and PPE:
-
Alert personnel in the immediate area and restrict access.
-
Don appropriate PPE: safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary[1].
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust[1].
-
Use an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) for any liquid solutions.
-
Place all contaminated materials (spilled substance, absorbent materials, contaminated gloves, etc.) into a designated hazardous waste container.
-
-
Final Decontamination:
-
Clean the spill area with soap and water, and then wipe it down.
-
Collect all cleaning materials (wipes, etc.) and place them in the hazardous waste container.
-
-
Disposal:
-
Seal, label, and store the hazardous waste container as described in Protocol 1.
-
Protocol 3: Empty Container Decontamination and Disposal
Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Emptying:
-
Ensure the container is as empty as possible, with less than 3% of the original content remaining.
-
-
Triple-Rinse Procedure:
-
Select a solvent capable of dissolving this compound (e.g., water or a suitable organic solvent like acetone).
-
First Rinse: Add a small amount of the chosen solvent to the container, secure the cap, and rinse thoroughly.
-
Collect Rinsate: Pour the rinsate into a designated hazardous waste container. This rinsate is considered hazardous waste[7][8].
-
Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container each time[8][9].
-
-
Container Preparation for Disposal:
-
Final Disposal:
-
The triple-rinsed and properly marked container can typically be disposed of in the regular trash or recycling, depending on institutional and local guidelines.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. vumc.org [vumc.org]
- 8. Empty Containers | Environmental Health and Safety [ehs.stonybrook.edu]
- 9. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-6-methylbenzamide
For Immediate Reference: Key Safety and Handling Protocols for 2-Amino-6-methylbenzamide
This document provides crucial safety and logistical information for the proper handling and disposal of this compound, a chemical compound utilized in various research and development applications. Adherence to these guidelines is paramount to ensure the safety of all laboratory personnel and the integrity of the research environment. This guide is intended for researchers, scientists, and drug development professionals.
Hazard and Safety Data Summary
This compound is classified as a hazardous substance that requires careful handling. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. The following table summarizes the key hazard information as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |
Note: To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Furthermore, no occupational exposure limit values have been established for this substance.
Essential Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specifications |
| Eye and Face Protection | Tightly fitting safety goggles. |
| Hand Protection | Chemical-resistant, impervious gloves. |
| Skin and Body Protection | Protective clothing, including a lab coat and, if necessary, an apron. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following workflow outlines the necessary steps for safe operational procedures.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound.
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.
-
Prepare a Designated Work Area: Ensure the work area is clean, well-ventilated, and equipped with an emergency eyewash station and safety shower.
-
Weighing: If working with the solid form, weigh the required amount in a well-ventilated area or a chemical fume hood to avoid dust formation.[1]
-
Dissolving and Mixing: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Performing Reactions: Conduct all reactions involving this compound in a chemical fume hood.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the work.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: Decision-making and workflow for the proper disposal of this compound.
Disposal Protocol
-
Waste Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, filter paper) in a designated, sealed, and properly labeled hazardous waste container.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Secure Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
